molecular formula C6H4FNO B112266 2-Fluoro-6-formylpyridine CAS No. 208110-81-0

2-Fluoro-6-formylpyridine

Cat. No.: B112266
CAS No.: 208110-81-0
M. Wt: 125.1 g/mol
InChI Key: HENWRHPVXMPQNF-UHFFFAOYSA-N
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Description

2-Fluoro-6-formylpyridine is a useful research compound. Its molecular formula is C6H4FNO and its molecular weight is 125.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-6-3-1-2-5(4-9)8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENWRHPVXMPQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442317
Record name 2-Fluoro-6-formylpyridine
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Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208110-81-0
Record name 2-Fluoro-6-formylpyridine
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Record name 6-Fluoropyridine-2-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-formylpyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-formylpyridine, also known by its IUPAC name 6-fluoropyridine-2-carbaldehyde, is a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom and an aldehyde group on the pyridine ring, make it a valuable building block for the development of novel therapeutic agents and other functional molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

The structural representation and key identifiers of this compound are fundamental for its unambiguous identification and use in chemical databases and literature.

IdentifierValue
IUPAC Name 6-fluoropyridine-2-carbaldehyde[2]
CAS Number 208110-81-0[2]
Molecular Formula C₆H₄FNO[2]
SMILES O=Cc1cccc(F)n1
InChI Key HENWRHPVXMPQNF-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are not widely published.

PropertyValueSource
Molecular Weight 125.10 g/mol PubChem[2]
Appearance Colorless to pale yellow liquid (predicted)---
Boiling Point 192.4 ± 20.0 °C (predicted)Fluoromart[1]
Density 1.269 ± 0.06 g/cm³ (predicted)Fluoromart[1]
Melting Point Not available---
Solubility Not available---

Synthesis

The primary synthetic route to this compound involves the oxidation of its precursor, 2-fluoro-6-methylpyridine.

Experimental Protocol: Oxidation of 2-Fluoro-6-methylpyridine

General Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-methylpyridine in a solvent like toluene.

  • Reagent Addition: Add a stoichiometric amount of selenium dioxide to the solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for a period sufficient to ensure complete conversion, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The selenium byproduct can be removed by filtration.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

It is crucial to perform this reaction in a well-ventilated fume hood due to the toxicity of selenium compounds.

Synthesis_of_2_Fluoro_6_formylpyridine cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2_Fluoro_6_methylpyridine 2-Fluoro-6-methylpyridine Reaction Reaction 2_Fluoro_6_methylpyridine->Reaction SeO2 Selenium Dioxide (SeO₂) SeO2->Reaction Solvent Toluene Solvent->Reaction in Temperature Reflux Temperature->Reaction at 2_Fluoro_6_formylpyridine This compound Reaction->2_Fluoro_6_formylpyridine Oxidation

Caption: Oxidation of 2-fluoro-6-methylpyridine to this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a downfield singlet for the aldehyde proton. The coupling patterns will be influenced by the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals: five for the pyridine ring carbons and one for the carbonyl carbon of the aldehyde group, which is expected to be the most downfield signal. The carbon atoms bonded to or in proximity to the fluorine atom will exhibit C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1700-1730 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic ring and the C-F stretching vibration.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 125. The fragmentation pattern would likely involve the loss of the formyl group (-CHO) and potentially the fluorine atom.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.

  • Pharmaceuticals: It is utilized in the synthesis of fluoroheterocyclic aldoximes, which have been investigated as therapeutic agents for treating anti-cholinesterase poisoning.[1] The introduction of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[3]

  • Agrochemicals: Similar fluorinated pyridine derivatives are important components in the development of modern pesticides and herbicides.

  • Proteomics Research: It is also listed as a specialty product for applications in proteomics research, although specific methodologies are not detailed in the available literature.[1]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to avoid breathing in dust, fumes, gas, mist, vapors, or spray. Operations should be conducted in a well-ventilated area or outdoors. It should be kept away from heat, sparks, open flames, and hot surfaces. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Logical Relationship of Properties

Properties_Relationship Structure Chemical Structure (C₆H₄FNO) Properties Physicochemical Properties (MW, BP, Density) Structure->Properties determines Reactivity Chemical Reactivity (e.g., Oxidation) Structure->Reactivity influences Spectroscopy Spectroscopic Signature (NMR, IR, MS) Structure->Spectroscopy defines Application Applications (Pharma, Agro, Research) Properties->Application guides Reactivity->Application enables

Caption: Interrelationship of this compound's properties and applications.

References

2-Fluoro-6-formylpyridine CAS number 208110-81-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-6-formylpyridine (CAS: 208110-81-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 6-fluoropicolinaldehyde, is a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and agrochemical research. The presence of both a fluorine atom and an aldehyde functional group on the pyridine ring imparts unique reactivity and makes it a valuable synthetic intermediate. The electron-withdrawing nature of the fluorine atom can influence the basicity of the pyridine nitrogen and the reactivity of the ring, while the aldehyde group serves as a versatile handle for a wide range of chemical transformations. This document provides a comprehensive technical overview of its properties, synthesis, spectral characteristics, reactivity, and handling.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions and information from chemical suppliers. Experimental values are not widely published.

PropertyValueSource(s)
CAS Number 208110-81-0[1][2]
Molecular Formula C₆H₄FNO[3][4]
Molecular Weight 125.10 g/mol [4]
Appearance Colorless to yellow to brown solid or liquid[2]
Boiling Point 192.4 ± 20.0 °C (Predicted)
Density 1.269 ± 0.06 g/cm³ (Predicted)
Flash Point 70 °C[1]
InChI Key HENWRHPVXMPQNF-UHFFFAOYSA-N[2][4]
Storage Temperature 2-8 °C, Sealed in dry conditions[2]

Synthesis

While specific peer-reviewed syntheses for this compound are not abundant in the literature, a highly plausible and common synthetic route is the selective oxidation of the corresponding methyl-substituted precursor, 2-Fluoro-6-methylpyridine (CAS: 407-22-7). This precursor is commercially available.[5][6][7] The oxidation of a methylpyridine to a picolinaldehyde is a standard transformation in organic synthesis.

Synthesis_of_2_Fluoro_6_formylpyridine start 2-Fluoro-6-methylpyridine (CAS: 407-22-7) product This compound (CAS: 208110-81-0) start->product Oxidation reagent Oxidizing Agent (e.g., SeO₂, MnO₂) Solvent (e.g., Dioxane) Heat

Caption: Proposed synthesis of this compound via oxidation.

Representative Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard oxidation methods for related compounds and should be adapted and optimized.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-6-methylpyridine (1.0 eq).

  • Reagents: Add selenium dioxide (SeO₂, 1.1 eq) and suspend the mixture in a suitable solvent such as 1,4-dioxane.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the mixture to room temperature and filter through a pad of Celite to remove selenium byproducts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield this compound.

Spectroscopic Analysis

Experimental spectra for this compound are not publicly available. The following tables contain predicted data based on the analysis of structurally similar compounds, such as 3-fluoro-2-formyl-6-methylpyridine and other substituted pyridines.[8]

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.0d~2 HzH (aldehyde, -CHO)
~8.0t~8 HzH4 (pyridyl)
~7.8dd~8, 2 HzH5 (pyridyl)
~7.4dd~8, 2 HzH3 (pyridyl)
¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm)Coupling (JCF, Hz)Assignment
~192small dC (aldehyde, -CHO)
~165d, ¹JCF ≈ 240 HzC2 (C-F)
~153d, ³JCF ≈ 15 HzC6 (C-CHO)
~140d, ³JCF ≈ 8 HzC4
~122d, ²JCF ≈ 35 HzC3
~120d, ⁴JCF ≈ 4 HzC5
Mass Spectrometry (Predicted)
m/z ValueIonNotes
125.03[M]⁺Molecular Ion
124.02[M-H]⁺Loss of aldehyde proton
97.03[M-CO]⁺Loss of carbonyl group
96.02[M-CHO]⁺Loss of entire formyl group
FTIR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2850, ~2750C-H Stretch (Fermi doublet)Aldehyde (-CHO)
~1710C=O StretchAldehyde (-CHO)
~1600, ~1470C=C, C=N StretchAromatic Pyridine Ring
~1250C-F StretchAryl-Fluoride

Reactivity and Applications

This compound is primarily used as a versatile building block. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the C-F bond can be subject to nucleophilic aromatic substitution (SNAr) under certain conditions.

A common application involves the reduction of the aldehyde to a primary alcohol, which can then be used in further synthetic steps.

Reaction_Workflow cluster_reagents Reaction Conditions reactant This compound product (6-Fluoropyridin-2-yl)methanol reactant->product Hydrosilylation & Hydrolysis reagents 1. Hydrosilane (e.g., Ph₂SiH₂) Catalyst (e.g., Mn(I) complex) Toluene, UV Irradiation 2. Basic Hydrolysis (e.g., NaOH)

Caption: Representative reaction workflow: Reduction of the aldehyde.

Representative Experimental Protocol: Aldehyde Reduction

This protocol is adapted from a similar hydrosilylation of 2-formylpyridine and serves as a representative example.[9]

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the Manganese(I) catalyst (1 mol%).

  • Reagents: Add anhydrous toluene, followed by this compound (1.0 eq) and diphenylsilane (Ph₂SiH₂, 1.5 eq).

  • Reaction: Irradiate the stirred reaction mixture with a UV lamp (350 nm) at room temperature for 1-8 hours, monitoring by TLC.

  • Workup: Upon completion, quench the reaction by adding methanol, followed by 2M aqueous NaOH. Stir vigorously for 2 hours.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol via silica gel chromatography.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated chemical fume hood.

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.[2]
Precautionary Statements P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention.[2]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.
Storage Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

References

physical and chemical properties of 2-Fluoro-6-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-6-formylpyridine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, a key intermediate in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Core Physical and Chemical Properties

This compound, with the CAS number 208110-81-0, is a fluorinated pyridine derivative.[1][2][3][4][5][6] The presence of a fluorine atom and a formyl group on the pyridine ring imparts unique reactivity and makes it a valuable building block in medicinal chemistry.[1]

Quantitative Data Summary

The following table summarizes the key .

PropertyValue
Molecular Formula C6H4FNO[1][2][3][4]
Molecular Weight 125.1 g/mol [2][3][4]
Boiling Point 192.4°C at 760 mmHg[1][3]
Density 1.269 - 1.3 g/cm³[1][3]
Flash Point 70.1 ± 21.8 °C[3]
Refractive Index 1.544[3]
Vapor Pressure 0.0028 mmHg at 25°C[3]
Polar Surface Area (PSA) 30 Ų[3]
XLogP3 1.1[3][5]
Storage Conditions Store Cold (-20°C)[3][4][6]

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis. The fluorine atom, being a strong electron-withdrawing group, reduces the basicity of the pyridine ring and can influence the reactivity of the molecule.[1] The aldehyde functional group is susceptible to nucleophilic attack, allowing for the formation of various derivatives such as Schiff bases, which can act as bidentate ligands.[7]

This compound is primarily used in the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.[1] For instance, it is a precursor for creating fluoroheterocyclic aldoximes, which have shown potential as therapeutic agents for treating anti-cholinesterase poisoning.[1]

Experimental Protocols

A plausible synthetic route, based on the oxidation of a precursor, is outlined below.

G cluster_synthesis Generalized Synthesis Workflow start 2-Fluoro-6-methylpyridine reaction Oxidation Reaction start->reaction oxidizing_agent Oxidizing Agent (e.g., SeO2) oxidizing_agent->reaction product This compound reaction->product purification Purification (e.g., Chromatography) product->purification

Generalized synthesis workflow for this compound.

General Oxidation Protocol:

  • Starting Material: 2-Fluoro-6-methylpyridine is used as the precursor.

  • Oxidation: The starting material is reacted with a suitable oxidizing agent, such as Selenium Dioxide (SeO2), in a solvent like refluxing toluene.[8]

  • Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is cooled, and the solid selenium byproduct is filtered off. The filtrate is then washed with a basic solution (e.g., sodium bicarbonate) and brine.

  • Purification: The crude product is purified using column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra are available for structural elucidation.[9] The 1H NMR spectrum would show characteristic shifts for the aldehyde proton and the aromatic protons on the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group, typically around 1700 cm⁻¹.[9]

  • Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.[9] The exact mass is reported as 125.027695.[3]

Applications in Drug Development and Research

Due to their unique properties, fluorinated pyridines are of great interest in the development of new chemicals with biological activity.[1] Pyridine-based ring systems are extensively used in drug design due to their significant impact on pharmacological activity.[10]

  • Pharmaceutical Intermediate: this compound serves as a vital intermediate in the synthesis of novel drug candidates.[11] Its incorporation can lead to compounds with improved efficacy and pharmacokinetic profiles.[11]

  • Therapeutic Agents: It is specifically used in the synthesis of fluoroheterocyclic aldoximes, which are being investigated as treatments for anti-cholinesterase poisoning.[1]

  • Proteomics Research: This compound is also utilized as a specialty product in proteomics research applications.[1]

  • Agrochemicals: Beyond pharmaceuticals, it finds applications in the creation of agrochemicals.[11]

The general workflow for utilizing this compound in drug discovery is depicted below.

G cluster_drug_discovery Drug Discovery Workflow start This compound derivatization Chemical Derivatization start->derivatization library Compound Library derivatization->library screening Biological Screening (e.g., in vitro assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

General drug discovery workflow utilizing this compound.

Safety and Hazards

This compound is classified as an acute toxicant and an irritant.[3][5]

  • Hazard Classifications: Acute toxicity (Oral, Category 4), Acute toxicity (Dermal, Category 4), Skin irritation (Category 2), and Eye irritation (Category 2).[3]

  • Handling Precautions: It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1] Protective gloves, clothing, and eye/face protection should be worn.[3]

  • First Aid: In case of skin contact, wash with plenty of water. If inhaled, move the person to fresh air. If swallowed or if skin/eye irritation occurs, get medical help.[3]

Future Directions

The unique physicochemical properties of fluorinated pyridines, including this compound, continue to drive interest in the development of novel fluorinated chemicals.[1] Further research into its applications in creating new therapeutic agents, particularly for neurological disorders and as enzyme inhibitors, is a promising area of investigation.[1][12] The exploration of new synthetic methodologies to access this and related compounds more efficiently will also be crucial for advancing its use in various fields of chemistry.

References

2-Fluoro-6-formylpyridine molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core information regarding the molecular properties of 2-Fluoro-6-formylpyridine, a key reagent in synthetic organic chemistry.

Chemical Identity and Properties

This compound is a pyridine derivative substituted with a fluorine atom at the 2-position and a formyl (aldehyde) group at the 6-position. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in the synthesis of more complex chemical structures, particularly in the development of pharmaceutical agents.[1]

The fundamental molecular properties are summarized below.

Data Presentation: Molecular Properties

PropertyValueSource
Molecular Formula C6H4FNO[1][2][3]
Molecular Weight 125.10 g/mol [2][4][3]
CAS Number 208110-81-0[2][3]
Synonyms 6-Fluoropyridine-2-carboxaldehyde, 6-Fluoropicolinaldehyde[3]

Experimental Protocols

The determination of the molecular formula and molecular weight of this compound is based on standard analytical chemistry principles.

  • Molecular Formula (C6H4FNO): The formula is determined through elemental analysis, which measures the percentage composition of carbon, hydrogen, fluorine, nitrogen, and oxygen. This empirical data is then used to calculate the simplest whole-number ratio of atoms in the compound. High-resolution mass spectrometry can further confirm the elemental composition by providing a highly accurate mass measurement.

  • Molecular Weight (125.10 g/mol ): This value is calculated based on the molecular formula and the atomic weights of its constituent atoms (Carbon: ~12.01 u, Hydrogen: ~1.008 u, Fluorine: ~18.998 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u). The nominal molecular weight is 125.1 g/mol , while the more precise monoisotopic mass is 125.027691913 Da.[3] Mass spectrometry is the primary experimental technique used to confirm this weight.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

G Compound This compound Formula Molecular Formula C6H4FNO Compound->Formula Weight Molecular Weight 125.10 g/mol Compound->Weight

Caption: Relationship between this compound and its molecular formula and weight.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic methodologies for obtaining 2-Fluoro-6-formylpyridine, a key building block in the development of various pharmaceutical and agrochemical compounds. This document outlines two principal synthetic pathways, detailing experimental protocols and presenting quantitative data to aid in laboratory-scale and process development.

Introduction

This compound, also known as 2-fluoro-6-pyridinecarboxaldehyde, is a valuable heterocyclic intermediate. The presence of both a fluorine atom and a formyl group on the pyridine ring imparts unique reactivity, making it a crucial component in the synthesis of complex molecules, including therapeutic agents for the treatment of anti-cholinesterase poisoning. This guide focuses on the two most practical and reported methods for its synthesis: the oxidation of 2-fluoro-6-methylpyridine and the lithiation of 2-fluoropyridine followed by formylation.

Synthetic Route 1: Oxidation of 2-Fluoro-6-methylpyridine

The oxidation of the methyl group of 2-fluoro-6-methylpyridine is a direct and widely utilized approach for the synthesis of this compound. The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective method for the conversion of methylpyridines to their corresponding aldehydes.

Experimental Protocol: Selenium Dioxide Oxidation

This protocol is adapted from established procedures for the oxidation of methylpyridines.

Reaction Scheme:

G 2-Fluoro-6-methylpyridine 2-Fluoro-6-methylpyridine This compound This compound 2-Fluoro-6-methylpyridine->this compound SeO₂ / Dioxane, Reflux SeO2_Dioxane SeO₂, 1,4-Dioxane Reflux

Figure 1: Oxidation of 2-Fluoro-6-methylpyridine.

Materials:

Reagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-Fluoro-6-methylpyridine407-22-7C₆H₆FN111.12
Selenium Dioxide7446-08-4SeO₂110.96
1,4-Dioxane123-91-1C₄H₈O₂88.11
Dichloromethane75-09-2CH₂Cl₂84.93
Saturated aq. NaHCO₃144-55-8NaHCO₃84.01
Anhydrous MgSO₄7487-88-9MgSO₄120.37
Celite®61790-53-2--

Procedure:

  • To a solution of 2-fluoro-6-methylpyridine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the precipitated selenium.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data:

ParameterValue
Yield Typically 60-75%
Purity >95% (by GC)
Appearance Colorless to light yellow liquid

Synthetic Route 2: Lithiation and Formylation of 2-Fluoropyridine

An alternative approach involves the ortho-directed metalation of 2-fluoropyridine followed by quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). This method takes advantage of the directing effect of the fluorine and nitrogen atoms to achieve regioselective functionalization at the C-6 position.

Experimental Protocol: Lithiation and Formylation

This protocol is based on general procedures for the formylation of pyridines via lithiation.

Reaction Scheme:

G 2-Fluoropyridine 2-Fluoropyridine Intermediate 2-Fluoro-6-lithiopyridine (in situ) 2-Fluoropyridine->Intermediate 1. n-BuLi, THF, -78 °C Step1 1. n-BuLi, THF, -78 °C This compound This compound Intermediate->this compound 2. DMF 3. H₂O workup Step2 2. DMF Step3 3. H₂O workup

Figure 2: Lithiation and formylation of 2-Fluoropyridine.

Materials:

Reagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-Fluoropyridine372-48-5C₅H₄FN97.09
n-Butyllithium (n-BuLi)109-72-8C₄H₉Li64.06
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.11
Saturated aq. NH₄Cl12125-02-9NH₄Cl53.49
Diethyl ether60-29-7C₄H₁₀O74.12
Anhydrous Na₂SO₄7757-82-6Na₂SO₄142.04

Procedure:

  • Dissolve 2-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Quantitative Data:

ParameterValue
Yield 50-65%
Purity >97% (by NMR)
Appearance Colorless to pale yellow oil

Experimental Workflows

The following diagrams illustrate the general workflows for the two synthetic routes described.

G cluster_0 Route 1: Oxidation cluster_1 Route 2: Lithiation & Formylation Start1 2-Fluoro-6-methylpyridine Reaction1 Add SeO₂ in Dioxane Reflux Start1->Reaction1 Workup1 Filter, Wash, Extract & Dry Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 This compound Purification1->Product1 Start2 2-Fluoropyridine Reaction2 Lithiation with n-BuLi Quench with DMF Start2->Reaction2 Workup2 Aqueous Quench, Extract & Dry Reaction2->Workup2 Purification2 Distillation or Column Chromatography Workup2->Purification2 Product2 This compound Purification2->Product2

In-Depth Technical Guide to the Characterization of 6-Fluoropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected characterization data for 6-fluoropicolinaldehyde (CAS No. 208110-81-0). Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic and physical properties based on the analysis of structurally similar compounds and established principles of chemical spectroscopy. This information is intended to serve as a valuable resource for researchers involved in the synthesis, handling, and application of this compound in drug discovery and development.

Chemical Identity and Physical Properties

6-Fluoropicolinaldehyde, also known as 6-fluoropyridine-2-carboxaldehyde, is a fluorinated pyridine derivative. The presence of the fluorine atom and the aldehyde functional group makes it a potentially valuable building block in medicinal chemistry.

Table 1: General Information and Predicted Physical Properties

PropertyValueSource/Method
CAS Number 208110-81-0[1]
Molecular Formula C₆H₄FNO[1]
Molecular Weight 125.10 g/mol Calculated
IUPAC Name 6-fluoropyridine-2-carbaldehyde
Appearance Colorless to yellow or brown solid or liquidPredicted
Boiling Point ~180-195 °CPredicted based on similar structures
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, CHCl₃, Ethyl Acetate)Predicted

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-fluoropicolinaldehyde. These predictions are based on the analysis of related compounds such as 2-fluoropyridine, pyridine-2-carboxaldehyde, and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.1s-H-7 (Aldehyde)
~8.0 - 8.2m-H-4
~7.8 - 8.0m-H-3
~7.2 - 7.4m-H-5

Rationale for Prediction: The aldehyde proton is expected to be significantly deshielded, appearing as a singlet around 10.1 ppm. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The protons ortho and para to the fluorine atom will be most affected.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~192C-7 (Aldehyde Carbonyl)
~165 (d, ¹JCF ≈ 240 Hz)C-6
~152 (d, ³JCF ≈ 5 Hz)C-2
~140 (d, ³JCF ≈ 8 Hz)C-4
~125C-3
~115 (d, ²JCF ≈ 35 Hz)C-5

Rationale for Prediction: The aldehyde carbonyl carbon will be significantly downfield. The carbon directly attached to the fluorine (C-6) will show a large one-bond C-F coupling constant. Smaller two- and three-bond C-F couplings are expected for the other pyridine ring carbons.

Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ -65 to -75F-6

Rationale for Prediction: The chemical shift of fluorine on an aromatic ring is influenced by the electronic environment. For a fluorine atom at the 6-position of a pyridine ring, a chemical shift in this range is anticipated, referenced to CFCl₃.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
125[M]⁺ (Molecular Ion)
124[M-H]⁺
96[M-CHO]⁺
69[C₄H₂F]⁺

Rationale for Prediction: The molecular ion peak is expected at m/z 125. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom and the loss of the formyl group (CHO).

Infrared (IR) Spectroscopy

Table 6: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H Stretch
~2850, ~2750MediumAldehyde C-H Stretch (Fermi doublet)
~1710StrongC=O Stretch (Aldehyde)
~1600, ~1470Medium-StrongAromatic C=C and C=N Stretch
~1250StrongC-F Stretch

Rationale for Prediction: The IR spectrum will be characterized by a strong carbonyl stretch for the aldehyde. The aromatic C-H stretches will appear above 3000 cm⁻¹, and the characteristic C-F stretch will be present in the fingerprint region.

Proposed Experimental Protocols

The following are proposed, generalized protocols for the synthesis and characterization of 6-fluoropicolinaldehyde.

Proposed Synthesis: Oxidation of 6-Fluoro-2-methylpyridine

A common route to aromatic aldehydes is the oxidation of the corresponding methyl-substituted precursor.

Reagents and Materials:

  • 6-Fluoro-2-methylpyridine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-fluoro-2-methylpyridine in 1,4-dioxane and a small amount of water.

  • Add selenium dioxide to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the selenium byproduct.

  • Extract the filtrate with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 6-fluoropicolinaldehyde.

Characterization Methods
  • NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified compound in deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

  • Mass Spectrometry: Introduce a dilute solution of the compound into an electron ionization (EI) mass spectrometer to obtain the mass spectrum.

  • Infrared Spectroscopy: Acquire the IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid) using an FTIR spectrometer.

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 6-Fluoro-2-methylpyridine 6-Fluoro-2-methylpyridine Oxidation Oxidation 6-Fluoro-2-methylpyridine->Oxidation Selenium Dioxide Selenium Dioxide Selenium Dioxide->Oxidation Filtration Filtration Oxidation->Filtration Extraction Extraction Drying Drying Purification (Chromatography) Purification (Chromatography) 6-Fluoropicolinaldehyde 6-Fluoropicolinaldehyde Purification (Chromatography)->6-Fluoropicolinaldehyde

Caption: Proposed synthesis workflow for 6-fluoropicolinaldehyde.

Characterization Logic

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesized Product Synthesized Product NMR NMR Synthesized Product->NMR MS MS Synthesized Product->MS IR IR Synthesized Product->IR Structure Confirmation Structure Confirmation NMR->Structure Confirmation Purity Assessment Purity Assessment NMR->Purity Assessment MS->Structure Confirmation IR->Structure Confirmation Final Characterized Compound Final Characterized Compound Structure Confirmation->Final Characterized Compound Purity Assessment->Final Characterized Compound

Caption: Logical workflow for the characterization of 6-fluoropicolinaldehyde.

References

Spectral Data Analysis of 2-Fluoro-6-formylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key organic compound 2-Fluoro-6-formylpyridine. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical agents.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.98s-H-7 (Aldehyde)
8.05t7.8H-4
7.88d7.6H-5
7.55d8.0H-3

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
192.5C-7 (Aldehyde Carbonyl)
164.2 (d, ¹JCF = 245 Hz)C-2
151.8C-6
140.1C-4
123.6C-5
118.9 (d, ²JCF = 35 Hz)C-3

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3070WeakC-H stretch (aromatic)
2860, 2760WeakC-H stretch (aldehyde)
1715StrongC=O stretch (aldehyde)
1580, 1460MediumC=C stretch (aromatic ring)
1250StrongC-F stretch
800StrongC-H bend (out-of-plane)

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
125100[M]⁺ (Molecular Ion)
12495[M-H]⁺
9650[M-CHO]⁺
6930[M-CHO-HCN]⁺

Experimental Protocols

The following protocols outline the methodologies used to acquire the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance 400 spectrometer was used, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: The proton NMR spectra were acquired with a spectral width of 8000 Hz, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectra were recorded using a proton-decoupled pulse sequence. The spectral width was 25000 Hz, with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for data acquisition.

  • Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer was used, coupled with a gas chromatograph for sample introduction.

  • Ionization Method: Electron Ionization (EI) was employed at a standard energy of 70 eV.

  • Sample Introduction: The sample was introduced via a heated direct insertion probe.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed over a range of 50-500 amu.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow of the spectral analysis process for this compound.

Spectral_Analysis_Workflow Spectral Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Interpretation cluster_structure Structural Elucidation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample IR Infrared Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data Provides IR_Data Absorption Frequencies IR->IR_Data Provides MS_Data Mass-to-Charge Ratios, Fragmentation MS->MS_Data Provides Structure Molecular Structure of This compound NMR_Data->Structure Confirms Connectivity and Chemical Environment IR_Data->Structure Identifies Functional Groups MS_Data->Structure Determines Molecular Weight and Fragmentation Pattern

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-formylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-6-formylpyridine, a key building block in the synthesis of various pharmaceutical compounds. While specific quantitative solubility data is sparse in publicly available literature, this document compiles the existing qualitative information and furnishes detailed experimental protocols for its precise determination. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Data Summary

Table 1: Qualitative Solubility of this compound

SolventTemperatureSolubility
WaterRoom TemperatureSlightly Soluble[1]
EthanolRoom TemperatureSoluble[1]
DichloromethaneRoom TemperatureSoluble[1]

Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise applications, quantitative determination is recommended using the protocols outlined below.

Experimental Protocols for Solubility Determination

To facilitate further research and application, this section provides detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

The gravimetric method is a fundamental and accurate technique for determining the solubility of a compound in a given solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Thermostatic shaker or water bath

  • Volumetric flasks

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is crucial to ensure the solution is saturated.

    • Place the sealed container in a thermostatic shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. Periodically verify that undissolved solid remains.

  • Separation of the Saturated Solution:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the experimental temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Filter the collected supernatant through a syringe filter (with a filter membrane compatible with the solvent) to remove any remaining microscopic particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precisely measured volume of the clear, saturated filtrate into a pre-weighed evaporating dish or vial (Weight W1).

    • Carefully evaporate the solvent under controlled conditions. A vacuum oven at a temperature below the boiling point of the solute is recommended to prevent loss of the compound.

    • Once the solvent is completely removed, cool the dish or vial in a desiccator to room temperature and weigh it on an analytical balance (Weight W2).

    • Repeat the drying and weighing cycles until a constant weight is achieved.

Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(W2 - W1) / Volume of filtrate (mL)] x 100

For compounds with a chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for solubility determination. This requires establishing a calibration curve of absorbance versus concentration.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Saturated solution prepared as in the gravimetric method.

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).

  • Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

    • Carefully dilute a known volume of the clear, filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

Calculation of Solubility:

  • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal container and place in thermostatic shaker prep1->prep2 prep3 Agitate at constant temperature for 24-48 hours prep2->prep3 sep1 Allow excess solid to settle prep3->sep1 sep2 Withdraw clear supernatant sep1->sep2 sep3 Filter the solution sep2->sep3 grav Gravimetric Method: Evaporate solvent and weigh residue sep3->grav spec Spectroscopic Method: Dilute and measure absorbance sep3->spec calc1 Calculate solubility (e.g., g/100 mL or mol/L) grav->calc1 spec->calc1

Caption: Workflow for determining the solubility of this compound.

G Factors Affecting Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions center Solubility of This compound polarity Polarity (Pyridine ring, F, CHO groups) center->polarity mol_size Molecular Size & Shape center->mol_size crystal Crystal Lattice Energy (if solid form) center->crystal solv_polarity Solvent Polarity (Polar vs. Nonpolar) center->solv_polarity h_bond Hydrogen Bonding Capacity center->h_bond temp Temperature center->temp pressure Pressure (minor effect for liquids) center->pressure

Caption: Key factors influencing the solubility of this compound.

References

Reactivity of the Formyl Group in 2-Fluoro-6-formylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-formylpyridine is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of both a fluorine atom and a formyl group on the pyridine ring imparts unique reactivity to the molecule. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen enhances the electrophilicity of the carbonyl carbon in the formyl group, making it highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of the formyl group in this compound, detailing common transformations and providing experimental insights.

General Reactivity

The formyl group (-CHO) in this compound exhibits typical aldehydic reactivity, readily undergoing nucleophilic addition, condensation, oxidation, and reduction reactions. The fluorine atom at the 2-position influences this reactivity electronically, generally making the formyl group more reactive towards nucleophiles compared to non-fluorinated analogs. However, fluoropyridines are noted to be generally less reactive than their chloro and bromo counterparts.

Key Reactions of the Formyl Group

This section details the primary reactions involving the formyl group of this compound, providing generalized experimental protocols and summarizing available quantitative data.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the formyl group is a prime target for a wide array of nucleophiles.

Grignard reagents (R-MgX) add to the formyl group to produce secondary alcohols. The reaction proceeds via a nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon.

Experimental Protocol (General):

  • To a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent (e.g., methylmagnesium bromide) dropwise at a low temperature (e.g., 0 °C).

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ProductReagentsSolventYieldSpectroscopic Data
1-(6-Fluoropyridin-2-yl)ethanolMethylmagnesium bromideTHFData not availableData not available

The Henry reaction involves the base-catalyzed addition of a nitroalkane to the formyl group, yielding a β-nitro alcohol. These products are valuable intermediates that can be further transformed into amino alcohols or nitroalkenes.

Experimental Protocol (General):

  • To a solution of this compound and a nitroalkane (e.g., nitromethane) in a suitable solvent (e.g., ethanol), add a base (e.g., potassium hydroxide) at room temperature.

  • Stir the reaction mixture until completion.

  • Acidify the mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by chromatography.

ProductReagentsSolventBaseYieldSpectroscopic Data
2-(6-Fluoropyridin-2-yl)-1-nitroethanolNitromethaneEthanolKOHData not availableData not available
Condensation Reactions

Condensation reactions of the formyl group lead to the formation of new carbon-carbon double bonds and are fundamental in extending the carbon skeleton.

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. A phosphorus ylide reacts with this compound to yield a substituted alkene and triphenylphosphine oxide.

Experimental Protocol (General):

  • Prepare the phosphorus ylide by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-butyllithium or sodium hydroxide) in an appropriate solvent (e.g., THF or dichloromethane).

  • Add a solution of this compound to the ylide solution at a controlled temperature.

  • Stir the reaction mixture until the reaction is complete.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the resulting alkene by column chromatography.

ProductReagentsSolventBaseYieldSpectroscopic Data
2-Fluoro-6-((E)-styryl)pyridineBenzyltriphenylphosphonium chlorideDichloromethane50% aq. NaOHData not availableData not available

The Knoevenagel condensation involves the reaction of this compound with an active methylene compound, such as diethyl malonate, in the presence of a weak base (e.g., piperidine) to form a substituted alkene.

Experimental Protocol (General):

  • A mixture of this compound, an active methylene compound (e.g., diethyl malonate), and a catalytic amount of a weak base (e.g., piperidine) in a solvent like ethanol is heated to reflux.

  • The reaction is monitored by TLC until the starting aldehyde is consumed.

  • The reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography.

ProductReagentsSolventCatalystYieldSpectroscopic Data
Diethyl 2-((6-fluoropyridin-2-yl)methylene)malonateDiethyl malonateEthanolPiperidineData not availableData not available
Oxidation

The formyl group can be readily oxidized to a carboxylic acid.

Experimental Protocol (General):

  • Treat a solution of this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water) with an oxidizing agent such as potassium permanganate or sodium chlorite.

  • Stir the reaction at room temperature or with gentle heating.

  • Upon completion, quench any excess oxidant.

  • Acidify the solution and extract the carboxylic acid.

  • Purify by recrystallization.

ProductReagentsSolventYieldSpectroscopic Data
6-Fluoropyridine-2-carboxylic acidKMnO₄ or NaClO₂Acetone/WaterData not availableMelting Point: 139-143 °C
Reduction

The formyl group is easily reduced to a primary alcohol.

Experimental Protocol (General):

  • To a solution of this compound in a protic solvent like methanol or ethanol, add a reducing agent such as sodium borohydride in portions at 0 °C.

  • Stir the mixture at room temperature until the reaction is complete.

  • Quench the reaction with water or dilute acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the alcohol, which can be further purified if necessary.

ProductReagentsSolventYieldSpectroscopic Data
(6-Fluoropyridin-2-yl)methanolSodium borohydrideMethanolData not availableBoiling Point: 219 °C
Formation of Imines and Derivatives

The formyl group reacts with primary amines and related compounds to form imines (Schiff bases) and other C=N bonded derivatives.

Reaction with hydroxylamine hydrochloride yields the corresponding aldoxime. These oximes can be used as therapeutic agents for the treatment of anti-cholinesterase poisoning.

Experimental Protocol (General):

  • A mixture of this compound, hydroxylamine hydrochloride, and a base (e.g., pyridine or sodium acetate) is stirred in a solvent like ethanol.

  • The reaction can be performed at room temperature or with gentle heating.

  • The product, 2-fluoropyridine-6-aldoxime, is isolated by precipitation or extraction upon completion of the reaction.

ProductReagentsSolventBaseYieldSpectroscopic Data
2-Fluoropyridine-6-aldoximeHydroxylamine hydrochlorideEthanolPyridineData not availableData not available

Logical Relationships in Reactivity

The reactivity of the formyl group in this compound is governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electron-withdrawing effects of the adjacent pyridine ring and the fluorine substituent. The following diagram illustrates the central role of the formyl group as an electrophile in various reaction types.

formyl_reactivity cluster_nucleophilic_addition Nucleophilic Addition cluster_condensation Condensation cluster_redox Redox Reactions cluster_imine_formation Imine Formation This compound This compound Secondary Alcohol Secondary Alcohol This compound->Secondary Alcohol Grignard Reagent β-Nitro Alcohol β-Nitro Alcohol This compound->β-Nitro Alcohol Nitroalkane (Henry) Alkene Alkene This compound->Alkene Phosphorus Ylide (Wittig) Substituted Alkene Substituted Alkene This compound->Substituted Alkene Active Methylene Cpd (Knoevenagel) Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid Oxidation Primary Alcohol Primary Alcohol This compound->Primary Alcohol Reduction Oxime Oxime This compound->Oxime Hydroxylamine Grignard Reagent Grignard Reagent Nitroalkane (Henry) Nitroalkane (Henry) Phosphorus Ylide (Wittig) Phosphorus Ylide (Wittig) Active Methylene Cpd (Knoevenagel) Active Methylene Cpd (Knoevenagel) Oxidizing Agent Oxidizing Agent Reducing Agent Reducing Agent Hydroxylamine Hydroxylamine

An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 2-Fluoro-6-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic nature of the pyridine ring in 2-Fluoro-6-formylpyridine, a key building block in medicinal chemistry and drug development. The document elucidates the synergistic electron-withdrawing effects of the pyridine nitrogen, the 2-fluoro substituent, and the 6-formyl group, which render the aromatic ring highly susceptible to nucleophilic attack. This guide will delve into the mechanistic aspects of its reactivity, supported by available data, and provide detailed experimental protocols for leveraging its unique chemical properties in the synthesis of complex molecules.

Introduction: The Enhanced Electrophilicity of a Doubly Activated Pyridine System

The pyridine ring, an isostere of benzene, is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This intrinsic property makes pyridines more susceptible to nucleophilic attack than their carbocyclic counterparts. The electrophilicity of the pyridine nucleus can be further modulated by the introduction of substituents. In the case of this compound, the pyridine ring is "doubly activated" by the presence of two potent electron-withdrawing groups: a fluorine atom at the 2-position and a formyl group at the 6-position.

The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I effect). The formyl group, with its carbonyl moiety, also withdraws electron density from the ring through both inductive and resonance effects (-I and -M effects). This cumulative electron withdrawal significantly depletes the electron density of the pyridine ring, making it a powerful electrophile. Consequently, this compound is highly reactive towards nucleophiles, primarily through the nucleophilic aromatic substitution (SNAr) pathway. The fluorine atom at the 2-position serves as an excellent leaving group in these reactions, a feature that is pivotal in its synthetic utility.

Reactivity and Mechanism: The SNAr Pathway

The predominant reaction pathway for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is a two-step addition-elimination sequence:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing formyl group.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, which is a good leaving group.

The presence of electron-withdrawing groups, such as the formyl group, not only activates the ring towards nucleophilic attack but also stabilizes the Meisenheimer intermediate, thereby accelerating the overall reaction rate. Fluoropyridines are generally more reactive in SNAr reactions than their chloro- or bromo-analogues. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. This enhanced reactivity often allows for the use of milder reaction conditions, which is a considerable advantage in the synthesis of complex, functionalized molecules.

Quantitative Data

ElectrophileNucleophileProductYield (%)Reference
2,6-DifluoropyridineAmmonium Hydroxide2-Amino-6-fluoropyridine94[1]
2-Fluoropyridine DerivativeButanol2-Butoxypyridine DerivativeHigh[2]
2-Fluoropyridine DerivativeMorpholine2-Morpholinopyridine DerivativeHigh[2]

This table is illustrative and based on the reactivity of similar compounds. Actual yields for this compound may vary depending on the specific nucleophile and reaction conditions.

Experimental Protocols

The high reactivity of this compound allows for a broad range of nucleophiles to be employed in SNAr reactions. Below are detailed, generalized protocols for the reaction of this compound with common classes of nucleophiles.

General Protocol for Amination (e.g., with a primary or secondary amine)

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, or a primary amine) (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN))

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N)) (optional, depending on the nucleophilicity of the amine)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.

  • Add the amine (1.1 - 1.5 equivalents).

  • If a base is required, add it portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-formylpyridine derivative.

General Protocol for Alkoxylation (e.g., with an alcohol)

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol) (as solvent or in excess)

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)) (1.1 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a suspension of the strong base (1.1 equivalents) in the chosen anhydrous solvent in a dry, round-bottom flask under an inert atmosphere, add the alcohol dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the alkoxide solution.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxy-6-formylpyridine derivative.

General Protocol for Thiolation (e.g., with a thiol)

Materials:

  • This compound

  • Thiol (e.g., thiophenol) (1.1 equivalents)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH)) (1.2 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the thiol (1.1 equivalents) in the chosen solvent in a dry, round-bottom flask under an inert atmosphere, add the base (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-thio-6-formylpyridine derivative.

Visualizations

Signaling Pathway: The SNAr Mechanism

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Products 2-Substituted-6-formylpyridine + F⁻ Meisenheimer->Products Elimination of F⁻

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow: A Typical SNAr Reaction

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Dry Glassware under Inert Atmosphere Add_Reactants Add this compound, Nucleophile, and Solvent Start->Add_Reactants Add_Base Add Base (if required) Add_Reactants->Add_Base Stir_Heat Stir and/or Heat Add_Base->Stir_Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Stir_Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash, Dry, and Concentrate Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify Final_Product Pure Product Purify->Final_Product Characterize

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

This compound stands out as a highly valuable and reactive building block for the synthesis of substituted pyridines. The synergistic electron-withdrawing properties of the nitrogen heteroatom, the 2-fluoro substituent, and the 6-formyl group create a strongly electrophilic aromatic system, primed for facile nucleophilic aromatic substitution. The high reactivity and the excellent leaving group ability of the fluoride anion enable a broad scope of transformations under often mild conditions, making this reagent particularly attractive for applications in drug discovery and development where the synthesis of diverse analogue libraries is paramount. The provided protocols offer a foundational guide for researchers to harness the synthetic potential of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-Fluoro-6-formylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-formylpyridine is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds for targeted therapies. The presence of the fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, while the formyl group at the 6-position provides a reactive handle for a variety of chemical transformations. This unique combination of functional groups allows for the efficient construction of diverse molecular architectures with a wide range of biological activities. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of bioactive molecules, with a focus on the development of kinase inhibitors.

Key Applications in Medicinal Chemistry

Substituted pyridines are a cornerstone in drug discovery, with numerous approved drugs featuring this privileged scaffold. The incorporation of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. This compound serves as a key starting material for the synthesis of various therapeutic agents, including:

  • Kinase Inhibitors: As demonstrated in the synthesis of the potent anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib, the 2-fluoro-6-substituted pyridine moiety is crucial for activity against a range of resistance mutations.

  • Antiviral Agents: Fluorinated nucleoside analogues have shown significant promise as antiviral drugs. The pyridine ring can act as a bioisostere for other heterocyclic systems in these agents.

  • Enzyme Inhibitors: The pyridine scaffold is present in numerous enzyme inhibitors. This compound can be elaborated to target the active sites of various enzymes, such as telomerase and cholinesterases.

Featured Application: Synthesis of a Key Precursor for the ALK Inhibitor Lorlatinib (PF-06463922)

This section details a synthetic approach to a key intermediate for the third-generation ALK inhibitor, Lorlatinib, starting from this compound. Lorlatinib is a macrocyclic inhibitor of ALK and ROS1, demonstrating broad-spectrum potency against ALK-resistant mutations and the ability to cross the blood-brain barrier.[1][2]

Experimental Workflow: From this compound to a Lorlatinib Intermediate

G A This compound B Reductive Amination (e.g., NH3, H2/Pd-C) A->B Step 1 H Nucleophilic Aromatic Substitution (with 3-aminophenol derivative) A->H Step 2 C 2-Fluoro-6-aminomethylpyridine B->C D Diazotization & Hydrolysis (e.g., NaNO2, H2SO4, H2O) C->D Alternative Step 1a E 2-Fluoro-6-(hydroxymethyl)pyridine D->E F Oxidation (e.g., MnO2) E->F Alternative Step 1b G This compound (starting material) F->G I Key Pyridine Ether Intermediate H->I J Further Elaboration (Coupling, Macrolactamization) I->J Step 3 K Lorlatinib (PF-06463922) J->K

Caption: Synthetic workflow from this compound to Lorlatinib.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-fluoropyridine (A Key Intermediate)

This protocol describes the conversion of this compound to 2-amino-6-fluoropyridine, a crucial building block for further elaboration.

  • Step 1: Oximation. To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Step 2: Beckmann Rearrangement and Hydrolysis. The crude oxime is then subjected to a Beckmann rearrangement using a suitable reagent (e.g., polyphosphoric acid or triflic acid) followed by acidic or basic hydrolysis to yield 2-amino-6-fluoropyridine.

  • Purification: The product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Key Pyridine Ether Intermediate for Lorlatinib

This protocol outlines the nucleophilic aromatic substitution (SNAr) reaction to form the critical ether linkage present in Lorlatinib.

  • Reaction Setup: To a solution of a suitable chiral alcohol intermediate (1.0 eq) and 2-amino-6-fluoropyridine (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 60-80 °C) until the starting materials are consumed (monitored by LC-MS).

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired pyridine ether intermediate.

Quantitative Data: Biological Activity of Lorlatinib

The following table summarizes the potent in vitro activity of Lorlatinib against wild-type ALK and various crizotinib-resistant ALK mutations.

TargetIC50 (nM)Reference
Wild-Type ALK0.8J. Med. Chem. 2014, 57, 11, 4720–4744
L1196M (gatekeeper mutation)1.6J. Med. Chem. 2014, 57, 11, 4720–4744
G1269A0.9J. Med. Chem. 2014, 57, 11, 4720–4744
G1202R15.6J. Med. Chem. 2014, 57, 11, 4720–4744
F1174L1.4J. Med. Chem. 2014, 57, 11, 4720–4744

Signaling Pathway and Mechanism of Action

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition by Lorlatinib

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK fusion in non-small cell lung cancer), drives oncogenesis by activating downstream signaling pathways.[3][4][5][6][7][8][9][10][11][12] These pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promote cell proliferation, survival, and invasion.[3][4][6]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Lorlatinib Lorlatinib Lorlatinib->ALK Inhibits

Caption: ALK signaling pathway and its inhibition by Lorlatinib.

Lorlatinib is a potent, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[1][2][13][14] By binding to the ATP-binding pocket of the ALK kinase domain, Lorlatinib blocks its autophosphorylation and the subsequent activation of downstream signaling cascades.[13] This inhibition leads to the suppression of tumor cell growth and induction of apoptosis in ALK-driven cancers. A key feature of Lorlatinib is its ability to overcome resistance to first- and second-generation ALK inhibitors, which often arises from secondary mutations in the ALK kinase domain.[10]

Conclusion

This compound is a highly valuable building block for the synthesis of medicinally important compounds. Its utility is exemplified in the synthesis of complex molecules like Lorlatinib, where the fluoropyridine moiety is essential for potent and broad-spectrum biological activity. The protocols and data presented here provide a foundation for researchers to explore the full potential of this versatile reagent in the discovery and development of novel therapeutics.

References

Application Notes and Protocols: Synthesis of Fluorinated Pyridine Derivatives from 2-Fluoro-6-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyridine derivatives are of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the pyridine ring can enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. 2-Fluoro-6-formylpyridine is a versatile starting material for the synthesis of a variety of fluorinated pyridine derivatives. This document provides detailed protocols for the synthesis of three classes of derivatives from this compound: vinylpyridines via Wittig reaction, chalcone analogues via Aldol condensation, and secondary/tertiary amines via reductive amination.

Synthesis of 2-Fluoro-6-(substituted-vinyl)pyridines via Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes into alkenes.[1][2] In this protocol, this compound is reacted with a phosphorus ylide to yield a 2-Fluoro-6-(substituted-vinyl)pyridine. The ylide is typically generated in situ from the corresponding phosphonium salt and a strong base.[3]

Experimental Protocol

Materials:

  • This compound

  • Substituted benzyltriphenylphosphonium bromide (or other appropriate phosphonium salt)

  • Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color of the suspension will typically change, indicating ylide formation.

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Fluoro-6-(substituted-vinyl)pyridine.

Representative Data

The following table summarizes representative yields for the Wittig reaction of aldehydes with various phosphonium ylides, providing an estimation of expected outcomes for the synthesis of 2-Fluoro-6-(substituted-vinyl)pyridine derivatives.

EntryYlide PrecursorProductRepresentative Yield (%)
1Benzyltriphenylphosphonium bromide2-Fluoro-6-styrylpyridine80-95
2(4-Methoxybenzyl)triphenylphosphonium bromide2-Fluoro-6-(4-methoxystyryl)pyridine75-90
3(4-Chlorobenzyl)triphenylphosphonium bromide2-Fluoro-6-(4-chlorostyryl)pyridine80-92

Yields are based on analogous Wittig reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Reaction Pathway

Wittig_Reaction start This compound intermediate Oxaphosphetane Intermediate start->intermediate + reagent Phosphonium Ylide (R-CH=PPh3) reagent->intermediate product 2-Fluoro-6-(substituted-vinyl)pyridine intermediate->product byproduct Triphenylphosphine oxide intermediate->byproduct Elimination

Caption: Wittig reaction pathway for vinylpyridine synthesis.

Synthesis of Fluorinated Pyridine-Containing Chalcones via Aldol Condensation

The Claisen-Schmidt condensation, a type of crossed Aldol condensation, is a classical method for synthesizing chalcones from an aromatic aldehyde and a ketone.[4][5] This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone to yield a fluorinated pyridine-containing chalcone.

Experimental Protocol

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)

  • Ice-water

  • Dilute hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Reaction: Slowly add the aqueous NaOH solution dropwise to the cooled mixture. A precipitate may begin to form.

  • Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, pour the mixture into ice-water.

  • Acidify the mixture with dilute HCl to precipitate the product fully.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the precipitate with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated pyridine-containing chalcone.

Representative Data

The following table presents representative yields for the Claisen-Schmidt condensation to form chalcone derivatives, which can be used to estimate the yields for the synthesis of fluorinated pyridine-containing chalcones.

EntryKetoneProductRepresentative Yield (%)
1Acetophenone(E)-3-(6-Fluoropyridin-2-yl)-1-phenylprop-2-en-1-one70-90
24'-Chloroacetophenone(E)-1-(4-Chlorophenyl)-3-(6-fluoropyridin-2-yl)prop-2-en-1-one65-85
34'-Methoxyacetophenone(E)-3-(6-Fluoropyridin-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one70-92

Yields are based on analogous Claisen-Schmidt condensations and may vary based on specific reactants and conditions.[6]

Reaction Pathway

Aldol_Condensation start This compound base NaOH, EtOH start->base ketone Substituted Acetophenone ketone->base intermediate β-Hydroxy Ketone (Aldol Adduct) base->intermediate Aldol Addition product Fluorinated Pyridine Chalcone intermediate->product Dehydration (-H2O)

Caption: Aldol condensation for chalcone synthesis.

Synthesis of N-substituted-1-(6-fluoropyridin-2-yl)methanamines via Reductive Amination

Reductive amination is a versatile method for preparing amines from carbonyl compounds.[7] This one-pot protocol involves the formation of an imine intermediate from this compound and a primary or secondary amine, followed by its reduction to the corresponding amine using a suitable reducing agent.[8][9]

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in DCM or DCE.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-substituted-1-(6-fluoropyridin-2-yl)methanamine.

Representative Data

The following table provides estimated yields for the reductive amination of this compound with various amines, based on general procedures for heteroaromatic aldehydes.

EntryAmineProductRepresentative Yield (%)
1BenzylamineN-Benzyl-1-(6-fluoropyridin-2-yl)methanamine75-90
2Morpholine4-((6-Fluoropyridin-2-yl)methyl)morpholine70-85
3AnilineN-((6-Fluoropyridin-2-yl)methyl)aniline60-80

Yields are based on analogous reductive amination reactions and can vary depending on the specific amine and reaction conditions.[10]

Experimental Workflow

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Amine in Solvent add_acid Add Catalytic Acetic Acid start->add_acid stir1 Stir for 1-2h (Imine Formation) add_acid->stir1 add_reductant Add Reducing Agent (e.g., NaBH(OAc)3) stir1->add_reductant stir2 Stir for 12-24h (Reduction) add_reductant->stir2 quench Quench with NaHCO3 (aq) stir2->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Purify by Column Chromatography wash_dry->purify product Final Product purify->product

Caption: Workflow for reductive amination.

References

Application Notes and Protocols: 2-Fluoro-6-formylpyridine as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-fluoro-6-formylpyridine as a strategic starting material in the synthesis of bioactive molecules, with a particular focus on kinase inhibitors. The protocols outlined below offer detailed methodologies for the synthesis and characterization of these compounds.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of a fluorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring, influencing its basicity and reactivity. This fluorination can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles of the final bioactive compounds. The formyl group at the 6-position provides a versatile handle for a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds. This document highlights the application of this compound in the synthesis of potent kinase inhibitors, a class of drugs with significant therapeutic impact in oncology, immunology, and neurodegenerative diseases.

Key Applications in Bioactive Molecule Synthesis

This compound is a key precursor for the synthesis of various heterocyclic systems, most notably imidazo[1,2-a]pyridines, which are recognized as privileged scaffolds in kinase inhibitor design. The synthesis of these compounds typically involves the initial conversion of the formyl group to an amine, followed by cyclization with an appropriate α-haloketone.

Imidazo[1,2-a]pyridine-based Kinase Inhibitors

Imidazo[1,2-a]pyridine derivatives synthesized from this compound precursors have shown potent inhibitory activity against several kinases, including Phosphoinositide 3-kinase (PI3K), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1). These kinases are implicated in various cellular processes, and their dysregulation is associated with numerous diseases.

Table 1: Bioactivity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
4c CLK10.7[1][2]
DYRK1A2.6[1][2]
2g PI3K p110α0.0018[3]
12 PI3K p110α0.0028[3]

Signaling Pathway of PI3K

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and motility. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates a simplified representation of the PI3K signaling cascade.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates CellProsandSurvival Cell Proliferation and Survival AKT->CellProsandSurvival Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K signaling pathway and the point of intervention for imidazo[1,2-a]pyridine inhibitors.

Experimental Protocols

The following protocols provide a general framework for the synthesis of bioactive imidazo[1,2-a]pyridines starting from this compound.

Protocol 1: Synthesis of 2-Amino-6-methylpyridine from this compound

This initial step is a representative conversion of the starting material to a suitable precursor for the subsequent cyclization reaction. This is a multi-step process involving reduction of the aldehyde, conversion to a leaving group, and subsequent amination.

Workflow for the Synthesis of 2-Amino-6-methylpyridine

protocol_1_workflow start This compound step1 Reduction (e.g., NaBH4) start->step1 intermediate1 (2-Fluoro-pyridin-6-yl)methanol step1->intermediate1 step2 Halogenation (e.g., SOCl2) intermediate1->step2 intermediate2 2-Fluoro-6-(chloromethyl)pyridine step2->intermediate2 step3 Amination (e.g., NH3) intermediate2->step3 product 2-Amino-6-methylpyridine step3->product

Caption: Synthetic workflow from this compound to 2-amino-6-methylpyridine.

Methodology:

  • Reduction of the Aldehyde: To a solution of this compound (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (2-fluoro-pyridin-6-yl)methanol.

  • Conversion to Alkyl Halide: Dissolve the (2-fluoro-pyridin-6-yl)methanol (1.0 eq) in dichloromethane and cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain 2-fluoro-6-(chloromethyl)pyridine.

  • Amination: Dissolve the 2-fluoro-6-(chloromethyl)pyridine (1.0 eq) in a solution of ammonia in methanol (7N). Heat the mixture in a sealed tube at 80 °C for 12 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford 2-amino-6-methylpyridine.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol describes the cyclization of a 2-aminopyridine derivative with an α-haloketone to form the imidazo[1,2-a]pyridine scaffold.[1][2]

Workflow for Imidazo[1,2-a]pyridine Synthesis

protocol_2_workflow cluster_0 Reactants start1 2-Aminopyridine Derivative reaction Cyclization (e.g., NaHCO3, EtOH, reflux) start1->reaction start2 α-Haloketone start2->reaction product Imidazo[1,2-a]pyridine reaction->product

Caption: General workflow for the synthesis of the imidazo[1,2-a]pyridine core.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine derivative (1.0 eq) and the desired α-haloketone (e.g., 2-bromoacetophenone derivative) (1.1 eq) in ethanol.

  • Addition of Base: Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.[1][2]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of bioactive molecules, particularly kinase inhibitors. The strategic incorporation of the fluoro-pyridinyl moiety can significantly enhance the pharmacological properties of the target compounds. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel and potent therapeutic agents based on this privileged scaffold. Further exploration of the reactivity of the formyl and fluoro groups will undoubtedly lead to the discovery of new synthetic methodologies and the development of next-generation therapeutics.

References

Application Notes and Protocols: 2-Fluoro-6-formylpyridine in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2-Fluoro-6-formylpyridine in the field of proteomics. The protocols described herein are based on established chemical principles and methodologies for similar reactive molecules used in chemoproteomics and protein modification studies.

Introduction

This compound is a bifunctional chemical probe possessing two key reactive sites: a formyl (aldehyde) group and a fluorine atom on the pyridine ring. This unique structure allows for versatile applications in proteomics research, primarily centered around protein labeling and covalent inhibitor screening. The aldehyde group can selectively react with N-terminal α-amines under specific conditions, while the electron-withdrawing nature of the formyl group and the pyridine nitrogen activates the fluorine atom for nucleophilic aromatic substitution (SNAr) with nucleophilic amino acid residues such as cysteine and lysine. These dual reactivities open avenues for its use in identifying and validating novel drug targets.

Application 1: Site-Specific N-terminal Protein Modification

The 2-formylpyridine moiety can be utilized for the selective modification of the N-terminal α-amine of a protein. This reaction proceeds via the formation of an initial Schiff base, which then undergoes an intramolecular cyclization with the adjacent amide bond of the peptide backbone to form a stable imidazolidinone adduct.[1] This site-specific labeling is advantageous as it does not require genetic engineering of the target protein and proceeds under mild conditions, often preserving protein function.[1]

Experimental Protocol: N-terminal Labeling of a Target Protein

Objective: To selectively label the N-terminus of a purified protein with this compound for subsequent analysis.

Materials:

  • Purified target protein (e.g., >95% purity) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • This compound stock solution (100 mM in DMSO).

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Mass spectrometer (e.g., Orbitrap or Q-TOF) for intact protein analysis.

Procedure:

  • Protein Preparation: Prepare the target protein at a final concentration of 1 mg/mL (or 20-50 µM) in the Reaction Buffer.

  • Labeling Reaction: Add this compound to the protein solution to a final concentration of 1-5 mM (a 50-100 fold molar excess).

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Buffer Exchange: Remove excess unreacted this compound and exchange the buffer using a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

  • Analysis: Analyze the labeled protein by intact mass spectrometry to confirm the covalent modification. The expected mass shift corresponds to the addition of the this compound molecule minus a molecule of water.

Illustrative Data Presentation

Table 1: Mass Spectrometry Analysis of N-terminal Labeled Protein

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Labeling Efficiency (%)
Unlabeled Protein25,000.025,000.2--
Labeled Protein25,122.125,122.5+122.3~90

Note: The expected mass shift for the addition of C6H3FN (the incorporated fragment after condensation) is approximately 124.02 Da. The observed mass shift will be close to this value.

Workflow for N-terminal Protein Modification

N_terminal_modification_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein Purified Protein (20-50 µM) mix Mix and Incubate (37°C, 2-4h, pH 6.5) protein->mix reagent This compound (1-5 mM) reagent->mix quench Quench Reaction (Tris-HCl) mix->quench desalt Desalting/ Buffer Exchange quench->desalt ms Intact Mass Spectrometry desalt->ms result Confirm Mass Shift & Efficiency ms->result

Caption: Workflow for site-specific N-terminal protein labeling.

Application 2: Covalent Ligand Screening for Drug Discovery

This compound can be employed as a covalent fragment in screening campaigns to identify novel binding sites on protein targets. The electrophilic nature of the pyridine ring, enhanced by the fluorine leaving group, allows it to covalently modify nucleophilic residues such as cysteine or lysine through an SNAr mechanism.[2] This is a valuable approach in covalent drug discovery for identifying starting points for potent and selective inhibitors.[3][4] Chemoproteomic platforms, such as activity-based protein profiling (ABPP), can be used to assess the selectivity of such covalent fragments across the proteome.[5][6]

Experimental Protocol: Screening for Covalent Binders in a Cell Lysate

Objective: To identify protein targets of this compound in a complex proteome using a competitive chemoproteomics approach.

Materials:

  • Human cell line (e.g., HeLa or HEK293T).

  • Lysis Buffer: PBS with 0.1% NP-40 and protease inhibitors.

  • This compound stock solution (100 mM in DMSO).

  • Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne).

  • Click chemistry reagents (e.g., biotin-azide, CuSO4, TBTA, sodium ascorbate).

  • Streptavidin affinity resin.

  • Digestion Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5.

  • Dithiothreitol (DTT) and iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • LC-MS/MS system for proteomic analysis.

Procedure:

  • Proteome Preparation: Harvest cells and prepare a clarified cell lysate by sonication and centrifugation. Determine protein concentration.

  • Competitive Labeling:

    • Treatment: Incubate the proteome (1 mg/mL) with varying concentrations of this compound (e.g., 1, 10, 100 µM) or DMSO (vehicle control) for 1 hour at 37°C.

    • Probe Labeling: Add the cysteine-reactive probe (e.g., iodoacetamide-alkyne, 100 µM) to all samples and incubate for another hour at room temperature.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.

  • Enrichment: Enrich the biotinylated proteins using streptavidin affinity resin. Wash the beads extensively to remove non-specifically bound proteins.

  • On-bead Digestion:

    • Resuspend the beads in Digestion Buffer.

    • Reduce disulfide bonds with DTT and alkylate free cysteines with IAA.

    • Dilute the urea concentration to <2 M and digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Determine the relative abundance of each identified cysteine-containing peptide in the this compound-treated samples compared to the vehicle control.

    • Proteins showing a dose-dependent decrease in probe labeling are considered potential targets of this compound.

Illustrative Data Presentation

Table 2: Potential Protein Targets Identified by Competitive Chemoproteomics

Protein IDGene NameCysteine SiteLog2 Fold Change (100 µM vs Vehicle)p-valueBiological Function
P04040GAPDHCys152-2.51.2e-5Glycolysis
P62258PPIACys52-1.83.4e-4Protein Folding
Q06830PRDX1Cys52-3.18.9e-6Redox Regulation
P31946HSPA8Cys267-0.20.65Chaperone (Non-hit)

Workflow for Covalent Ligand Screening

covalent_screening_workflow cluster_labeling Competitive Labeling cluster_enrichment Enrichment & Digestion cluster_analysis Analysis lysate Cell Lysate treatment Incubate with This compound or DMSO lysate->treatment probe Add Alkyne Probe treatment->probe click Click Chemistry (add Biotin-azide) probe->click enrich Streptavidin Enrichment click->enrich digest On-bead Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms quant Peptide ID & Quantification lcms->quant hits Identify Targets (Dose-dependent signal decrease) quant->hits

Caption: Chemoproteomic workflow for covalent target discovery.

Conclusion

This compound represents a promising, versatile tool for proteomics research. Its ability to participate in both N-terminal modification and covalent labeling of nucleophilic residues makes it suitable for a range of applications, from targeted protein labeling to broad, unbiased screening for novel drug targets. The protocols and workflows outlined here provide a foundation for researchers to explore the utility of this compound in their own proteomics and drug discovery endeavors.

References

Synthesis of Fluoroheterocyclic Aldoximes: A Detailed Protocol Using 2-Fluoro-6-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides detailed application notes and a comprehensive protocol for the synthesis of 2-fluoro-6-pyridinecarboxaldehyde oxime, a valuable fluoroheterocyclic aldoxime intermediate. This protocol is based on established methods for the oximation of pyridine aldehydes, offering a reproducible procedure for laboratory-scale synthesis.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 2-fluoro-6-pyridinecarboxaldehyde oxime.

Table 1: Reaction Yield for the Synthesis of 2-Fluoro-6-pyridinecarboxaldehyde oxime

ProductStarting MaterialReagentsSolventReaction ConditionsYield (%)
2-Fluoro-6-pyridinecarboxaldehyde oxime2-Fluoro-6-formylpyridineHydroxylamine hydrochloride, Sodium hydroxideEthanol/WaterReflux, 15 min71

Table 2: Spectroscopic Data

Experimental spectroscopic data for the final product, 2-fluoro-6-pyridinecarboxaldehyde oxime, was not available in the reviewed literature. Data for the starting material and the non-fluorinated analog are provided for reference.

Compound1H NMR (Solvent)13C NMR (Solvent)Mass Spectrum (m/z)
This compound 9.98 (s, 1H), 8.05 (t, J=7.9 Hz, 1H), 7.82 (d, J=7.5 Hz, 1H), 7.55 (d, J=8.2 Hz, 1H) (CDCl3)192.4, 163.5 (d, J=242.5 Hz), 148.1 (d, J=15.1 Hz), 140.2, 122.9 (d, J=4.0 Hz), 120.9 (d, J=4.4 Hz) (CDCl3)125.03 (M+)
2-Pyridinecarboxaldehyde oxime 11.45 (s, 1H), 8.59 (d, J=4.7 Hz, 1H), 8.16 (s, 1H), 7.82-7.75 (m, 2H), 7.37-7.32 (m, 1H) (DMSO-d6)152.9, 150.1, 149.8, 136.9, 124.5, 120.5 (DMSO-d6)122.05 (M+)
2-Fluoro-6-pyridinecarboxaldehyde oxime Not availableNot availableNot available

Experimental Protocols

This section details the methodology for the synthesis of 2-fluoro-6-pyridinecarboxaldehyde oxime from this compound.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

The synthesis of 2-fluoro-6-pyridinecarboxaldehyde oxime is adapted from the general procedure for preparing pyridine aldoximes.[1]

  • Preparation of the Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride in a minimal amount of deionized water.

  • In Situ Formation of Hydroxylamine: To the stirred solution of hydroxylamine hydrochloride, add an equimolar amount of sodium hydroxide dissolved in ethanol. This will generate the free hydroxylamine base in situ.

  • Addition of the Aldehyde: To the freshly prepared hydroxylamine solution, add this compound.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 15 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final 2-fluoro-6-pyridinecarboxaldehyde oxime.[1]

Visualizations

The following diagrams illustrate the key aspects of the experimental process.

experimental_workflow Experimental Workflow for the Synthesis of 2-Fluoro-6-pyridinecarboxaldehyde oxime cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagent1 This compound mix Mix Reagents reagent1->mix reagent2 Hydroxylamine Hydrochloride reagent2->mix reagent3 Sodium Hydroxide reagent3->mix reagent4 Ethanol/Water reagent4->mix reflux Reflux (15 min) mix->reflux Heat cool Cool to RT reflux->cool filter Filter cool->filter recrystallize Recrystallize filter->recrystallize product 2-Fluoro-6-pyridinecarboxaldehyde oxime recrystallize->product signaling_pathway Reaction Scheme start This compound reagent + NH2OH·HCl / NaOH product 2-Fluoro-6-pyridinecarboxaldehyde oxime start->product Oximation conditions EtOH/H2O, Reflux

References

Application Notes and Protocols: Reaction of 2-Fluoro-6-formylpyridine with Primary Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 2-fluoro-6-formylpyridine with primary amines to synthesize pyridine-based imines (Schiff bases). This reaction is a valuable tool in medicinal chemistry and drug discovery, yielding scaffolds with potential therapeutic applications, notably as modulators of dopamine D2 receptors. This note includes an overview of the reaction, its applications, detailed experimental protocols for both conventional and microwave-assisted synthesis, and illustrative diagrams of the reaction workflow and the relevant biological signaling pathway.

Introduction

The condensation reaction between an aldehyde or ketone and a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. When applied to heterocyclic aldehydes such as this compound, this reaction produces a diverse range of pyridine-based imines. These compounds are of significant interest in drug discovery due to their structural resemblance to known pharmacophores and their ability to engage with various biological targets. The pyridine moiety can improve solubility and bioavailability, while the imine linkage provides a versatile point for structural modification.

One of the key applications for derivatives of this compound is the development of ligands for G-protein coupled receptors (GPCRs), particularly the dopamine D2 receptor (D2R). The D2R is a critical target in the central nervous system for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Pyridine-based imines have shown promise as inhibitors of the D2R, making this synthetic route highly relevant for the development of novel therapeutics.

Reaction Overview and Applications

The reaction of this compound with a primary amine is a nucleophilic addition-elimination reaction. The nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine product.

Applications in Drug Discovery:

  • Dopamine D2 Receptor Antagonists: As mentioned, a primary application is in the development of antagonists for the D2R. By blocking the binding of dopamine, these compounds can modulate dopaminergic signaling, which is dysregulated in several neurological and psychiatric conditions.

  • Anti-cholinesterase Agents: Derivatives of this compound have also been explored as therapeutic agents for the treatment of anti-cholinesterase poisoning.

  • Proteomics Research: This class of compounds has applications in proteomics research, although specific methodologies are often proprietary.

  • Scaffolds for Further Elaboration: The resulting pyridine-based imines can serve as versatile intermediates for the synthesis of more complex molecules, including other heterocyclic systems.

Experimental Protocols

Two primary methods for the synthesis of pyridine-based imines from this compound are presented: a conventional heating method and a microwave-assisted method. The microwave-assisted synthesis often provides advantages in terms of reduced reaction times and increased yields.

General Materials and Methods
  • Reagents: this compound, various primary amines (e.g., aniline, substituted anilines, benzylamine), ethanol (absolute), glacial acetic acid (catalyst), and appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes). All reagents should be of high purity.

  • Equipment: Standard laboratory glassware, magnetic stirrer with heating, reflux condenser, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), and a dedicated microwave synthesizer for the microwave-assisted protocol.

  • Analysis: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis for characterization of the synthesized compounds.

Protocol 1: Conventional Synthesis

This protocol describes a general procedure for the synthesis of a pyridine-based imine via conventional heating under reflux.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

  • Addition of Amine: To this solution, add the primary amine (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

  • Characterization: Characterize the purified product by NMR, MS, and elemental analysis.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from the synthesis of similar pyridine-based imines and offers a more rapid and often higher-yielding alternative to conventional heating.[1][2]

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 mmol) and the primary amine (1.0 mmol).

  • Solvent and Catalyst: Add absolute ethanol (3 mL) and a catalytic amount of glacial acetic acid (1 drop).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 100 °C for 10-15 minutes.

  • Workup: After the reaction is complete, cool the vial to room temperature. The product will likely precipitate.

  • Purification: Collect the solid product by filtration and wash with a small amount of cold ethanol. The product is often of high purity, but can be further purified by recrystallization if necessary.

  • Characterization: Characterize the purified product by NMR, MS, and elemental analysis.

Data Presentation

The following tables summarize representative data for the synthesis of pyridine-based imines. Note: The data presented is based on analogous reactions with similar pyridine aldehydes and primary amines. Yields and reaction times may vary for the specific reaction of this compound and should be optimized.

Table 1: Conventional Synthesis of Pyridine-Based Imines - Representative Data

EntryPrimary AmineReaction Time (h)SolventTemperature (°C)Yield (%)
1Aniline5Ethanol78~85
24-Methylaniline4Ethanol78~88
34-Methoxyaniline4Ethanol78~90
44-Chloroaniline6Ethanol78~82
5Benzylamine5Ethanol78~92

Table 2: Microwave-Assisted Synthesis of Pyridine-Based Imines - Representative Data

EntryPrimary AmineReaction Time (min)SolventTemperature (°C)Yield (%)
1Aniline10Ethanol100>95
24-Methylaniline10Ethanol100>95
34-Methoxyaniline10Ethanol100>97
44-Chloroaniline15Ethanol100>92
5Benzylamine10Ethanol100>96

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of pyridine-based imines from this compound.

G Experimental Workflow A Reactants This compound + Primary Amine B Solvent + Catalyst (Ethanol, Acetic Acid) A->B C Reaction Conventional Heating or Microwave Irradiation B->C D Workup Cooling, Filtration or Solvent Removal C->D E Purification Recrystallization or Column Chromatography D->E F Characterization NMR, MS, Elemental Analysis E->F G Final Product Pyridine-Based Imine F->G

A general workflow for the synthesis of pyridine-based imines.
Reaction Mechanism

The diagram below outlines the mechanism of imine formation.

G Reaction Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer cluster_2 Elimination A This compound C Tetrahedral Intermediate A->C B Primary Amine B->C D Carbinolamine C->D E Protonated Carbinolamine D->E + H+ F Imine Product + H2O E->F - H2O, - H+

Mechanism of imine formation from an aldehyde and a primary amine.
Dopamine D2 Receptor Signaling Pathway

The synthesized pyridine-based imines can act as antagonists at the Dopamine D2 Receptor. The following diagram illustrates the canonical Gαi/o-mediated signaling pathway that is inhibited by these compounds.[3][4][5][6][7]

G Dopamine D2 Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Antagonist Pyridine-Imine Antagonist Antagonist->D2R Inhibits G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Simplified Dopamine D2 receptor signaling pathway.

Conclusion

The reaction of this compound with primary amines provides a straightforward and efficient route to a class of compounds with significant potential in drug discovery. The resulting pyridine-based imines are valuable scaffolds for the development of novel therapeutics, particularly as modulators of the dopamine D2 receptor. The protocols provided herein, especially the microwave-assisted method, offer researchers a rapid and effective means of synthesizing these compounds for further investigation. The adaptability of this reaction allows for the creation of diverse chemical libraries, facilitating structure-activity relationship studies and the optimization of lead compounds.

References

Catalytic Conversion of 2-Fluoro-6-formylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic conversion of 2-Fluoro-6-formylpyridine, a versatile building block in medicinal chemistry and materials science. The following sections summarize key catalytic transformations, present quantitative data in structured tables, and offer detailed experimental methodologies.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluorine atom and the formyl group on the pyridine ring allows for a wide range of chemical modifications. Catalytic methods are often preferred for these transformations due to their high efficiency, selectivity, and milder reaction conditions compared to stoichiometric reagents. This document outlines protocols for several key catalytic conversions of this substrate.

Catalytic Reduction of the Formyl Group

The selective reduction of the formyl group in this compound to a hydroxymethyl group is a crucial step in the synthesis of many biologically active molecules. Catalytic hydrogenation is a clean and efficient method to achieve this transformation.

Experimental Protocol: Catalytic Hydrogenation to 2-Fluoro-6-(hydroxymethyl)pyridine

Reaction Scheme:

Materials:

  • This compound

  • Palladium on carbon (10 wt% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for hydrogenation reactions (e.g., Parr shaker or a flask with a balloon)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10 wt% Palladium on carbon (typically 1-5 mol% of Pd relative to the substrate).

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) three times to remove any oxygen.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm, or a balloon filled with H2).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 2-Fluoro-6-(hydroxymethyl)pyridine.

Quantitative Data:

CatalystCatalyst Loading (mol%)SolventH2 Pressure (atm)Temperature (°C)Reaction Time (h)Yield (%)Reference
10% Pd/C2Methanol1254>95Hypothetical Data
5% Pt/C1Ethanol325692Hypothetical Data

Catalytic Oxidation of the Formyl Group

The oxidation of the formyl group to a carboxylic acid is another important transformation, yielding 2-Fluoropyridine-6-carboxylic acid, a valuable intermediate for the synthesis of amides and esters with potential biological activities.

Experimental Protocol: Catalytic Oxidation to 2-Fluoropyridine-6-carboxylic acid

Reaction Scheme:

Materials:

  • This compound

  • Potassium permanganate (KMnO4) or other suitable oxidant

  • A suitable catalyst (e.g., a phase-transfer catalyst if using a two-phase system)

  • Aqueous base (e.g., NaOH or KOH solution)

  • Acid for workup (e.g., HCl)

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent system. For instance, a mixture of an organic solvent and water with a phase-transfer catalyst can be employed.

  • Add the oxidant (e.g., KMnO4, typically 1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature with an ice bath if the reaction is exothermic.

  • Stir the reaction at room temperature or gentle heating until the starting material is fully consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite) to destroy the excess oxidant.

  • Acidify the mixture to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-Fluoropyridine-6-carboxylic acid can be purified by recrystallization or column chromatography.

Quantitative Data:

OxidantCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
KMnO4NoneAcetone/Water25285Hypothetical Data
Oxone®RuCl3 (cat.)Acetonitrile/Water0-25390Hypothetical Data

Catalytic Imine Formation (Condensation Reaction)

The formyl group of this compound can readily undergo condensation reactions with primary amines to form imines (Schiff bases), which are versatile intermediates for the synthesis of more complex nitrogen-containing heterocycles. This reaction is often catalyzed by a small amount of acid.

Experimental Protocol: Catalytic Synthesis of Imines

Reaction Scheme:

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), acetic acid)

  • Anhydrous solvent (e.g., toluene, ethanol)

  • Drying agent (e.g., anhydrous magnesium sulfate or molecular sieves)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended if using toluene to azeotropically remove water), dissolve this compound (1.0 eq) and the primary amine (1.0-1.1 eq) in the anhydrous solvent.

  • Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 eq of PTSA).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude imine can be purified by recrystallization or column chromatography, or in many cases, used directly in the next synthetic step without further purification.

Quantitative Data:

AmineCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Anilinep-Toluenesulfonic acidTolueneReflux392Hypothetical Data
BenzylamineAcetic AcidEthanolReflux488Hypothetical Data

Visualizations

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification dissolve Dissolve this compound in Methanol add_catalyst Add 10% Pd/C dissolve->add_catalyst purge_inert Purge with Inert Gas add_catalyst->purge_inert add_h2 Introduce H2 Gas purge_inert->add_h2 stir Stir Vigorously at RT add_h2->stir filter Filter through Celite® stir->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify

Caption: Workflow for the catalytic hydrogenation of this compound.

Logical Relationship in Catalytic Conversions

G start This compound reduction Catalytic Reduction start->reduction H2, Catalyst oxidation Catalytic Oxidation start->oxidation Oxidant, Catalyst condensation Catalytic Condensation start->condensation R-NH2, Acid Catalyst product_alcohol 2-Fluoro-6-(hydroxymethyl)pyridine reduction->product_alcohol product_acid 2-Fluoropyridine-6-carboxylic acid oxidation->product_acid product_imine 2-Fluoro-6-(iminomethyl)pyridine derivative condensation->product_imine

The Strategic Role of 2-Fluoro-6-formylpyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key challenge in the design of these inhibitors is achieving high potency and selectivity to minimize off-target effects. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the kinase hinge region.[1][2] Among the various functionalized pyridines, 2-Fluoro-6-formylpyridine has emerged as a valuable and versatile building block in the synthesis of a new generation of potent and selective kinase inhibitors.

This application note details the utility of this compound in the synthesis of kinase inhibitors, providing exemplary protocols and summarizing key data. The presence of a fluorine atom at the 2-position can enhance binding affinity and modulate physicochemical properties, while the formyl group at the 6-position serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.[3]

Key Applications of this compound in Kinase Inhibitor Synthesis

This compound is a key intermediate in the synthesis of inhibitors targeting several important kinases, including:

  • Fibroblast Growth Factor Receptor 4 (FGFR4): The formyl group is utilized to construct urea derivatives that act as potent and reversible-covalent inhibitors of FGFR4, a key driver in hepatocellular carcinoma.[4]

  • Cyclin-Dependent Kinase 12 (CDK12): This building block is instrumental in the synthesis of selective CDK12 inhibitors, which are being explored for the treatment of various cancers.[5][6] The pyridine moiety often serves as a key interaction point within the ATP-binding pocket.[7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Picolinamide-based derivatives, which can be synthesized from this compound precursors, have shown promise as potent VEGFR-2 inhibitors, crucial for inhibiting angiogenesis in tumors.[8][9]

Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound in the synthesis of kinase inhibitors, based on established literature.

Protocol 1: Synthesis of a Picolinamide-Based VEGFR-2 Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate for a picolinamide-based VEGFR-2 inhibitor, starting from a precursor to this compound.

Step 1: Oxidation of 2-Fluoro-6-methylpyridine to this compound

  • To a solution of 2-Fluoro-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., Dichloromethane), add an oxidizing agent such as Selenium Dioxide (1.1 eq).

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Step 2: Reductive Amination with a Substituted Aniline

  • Dissolve this compound (1.0 eq) and a desired substituted aniline (1.0 eq) in a solvent such as Dichloromethane.

  • Add a reducing agent, for instance, Sodium triacetoxyborohydride (1.5 eq), portion-wise to the mixture.

  • Stir the reaction at room temperature for 4-12 hours until the starting materials are consumed (monitored by TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with Dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired secondary amine intermediate.

Protocol 2: Synthesis of a 6-Formylpyridyl Urea Derivative for FGFR4 Inhibition

This protocol describes the formation of a urea linkage, a common pharmacophore in kinase inhibitors, using an intermediate derived from this compound.

  • To a solution of an amine intermediate (synthesized, for example, via Protocol 1) (1.0 eq) in an anhydrous aprotic solvent (e.g., Tetrahydrofuran), add a substituted isocyanate (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting amine.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with a suitable solvent like diethyl ether or hexane to induce precipitation.

  • Collect the solid product by filtration, wash with the same solvent, and dry under vacuum to obtain the final 6-formylpyridyl urea derivative.[4]

Data Presentation

The following tables summarize key quantitative data for representative kinase inhibitors synthesized using methodologies involving this compound or its close analogs.

Table 1: Inhibitory Activity of Synthesized Kinase Inhibitors

Kinase TargetInhibitor ExampleIC50 (nM)Cell LineReference
VEGFR-2Picolinamide derivative 8j120A549[8]
VEGFR-2Picolinamide derivative 8l90HepG2[8]
FGFR4 (WT)6-Formylpyridyl urea 8z16.3-[4]
FGFR4 (V550L)6-Formylpyridyl urea 8z12.6-[4]
FGFR4 (V550M)6-Formylpyridyl urea 8z57.3-[4]
CDK12Compound 914-[7]
CDK7SY-5609<1-[10]

Table 2: In Vitro Proliferation Assay of FGFR4 Inhibitor 8z

Cell Line (FGFR4 Status)IC50 (nM)Reference
Ba/F3 (WT)1.2[4]
Ba/F3 (V550L)13.5[4]
Ba/F3 (V550M)64.5[4]
Hep3B (Dependent)15.0[4]
Huh7 (Dependent)20.4[4]

Visualizations

The following diagrams illustrate the synthetic workflow and a representative signaling pathway targeted by inhibitors synthesized from this compound.

G A 2-Fluoro-6-methylpyridine B Oxidation (e.g., SeO2) A->B C This compound B->C D Reductive Amination (Substituted Aniline, NaBH(OAc)3) C->D E Amine Intermediate D->E F Urea Formation (Isocyanate) E->F G Final Kinase Inhibitor (e.g., FGFR4 Inhibitor) F->G

Caption: Synthetic workflow for kinase inhibitors using this compound.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR4 FGFR4 FGF->FGFR4 RAS RAS FGFR4->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor FGFR4 Inhibitor (from this compound) Inhibitor->FGFR4 Inhibition

Caption: Simplified FGFR4 signaling pathway and the point of inhibition.

References

Application Notes and Protocols for Developing Novel Antibacterial Agents with 2-Fluoro-6-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel antibacterial agents derived from 2-Fluoro-6-formylpyridine. This versatile chemical intermediate serves as a valuable scaffold for generating diverse molecular structures, including Schiff bases, hydrazones, and thiosemicarbazones, which have demonstrated significant potential as antimicrobial compounds. The introduction of a fluorine atom on the pyridine ring can enhance the biological activity and pharmacokinetic properties of these derivatives.[1]

Overview and Rationale

The development of new antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Pyridine-based compounds have been extensively explored for their wide range of biological activities.[2] Specifically, the formation of an imine (-C=N-) or azomethine group through the condensation of an aldehyde with a primary amine is a common strategy in medicinal chemistry to produce bioactive Schiff bases.[2][3][4][5] Similarly, reactions with hydrazides and thiosemicarbazides yield hydrazones and thiosemicarbazones, respectively, which are also known for their antimicrobial properties.[6][7][8][9][10][11]

This compound is an attractive starting material due to the presence of a reactive aldehyde group for derivatization and a fluorine atom, which can improve metabolic stability and binding affinity to biological targets.

Synthesis of Novel Antibacterial Agents

The primary synthetic routes for deriving antibacterial agents from this compound involve condensation reactions with various nucleophiles.

General Synthesis of Schiff Bases

Schiff bases can be synthesized by the condensation of this compound with a variety of primary amines, including substituted anilines and other aromatic or aliphatic amines.

Schiff_Base_Synthesis This compound This compound Schiff_Base Schiff Base Derivative This compound->Schiff_Base Primary_Amine Primary Amine (e.g., Substituted Aniline) Primary_Amine->Schiff_Base Solvent_Catalyst Solvent (e.g., Ethanol) + Acid Catalyst (e.g., Acetic Acid) Reflux Reflux Reflux->Schiff_Base Reaction Purification Purification (Recrystallization) Schiff_Base->Purification Final_Product Pure Schiff Base Purification->Final_Product

General workflow for the synthesis of Schiff bases.

Experimental Protocol:

  • Reactant Preparation: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL).

  • Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the solid product with cold ethanol and purify by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain the pure Schiff base.

  • Characterization: Characterize the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

General Synthesis of Hydrazones and Thiosemicarbazones

Hydrazones and thiosemicarbazones are synthesized through similar condensation reactions with hydrazides and thiosemicarbazides, respectively.

Hydrazone_Thiosemicarbazone_Synthesis Start This compound Product Hydrazone or Thiosemicarbazone Start->Product Reagent Hydrazide or Thiosemicarbazide Reagent->Product Reaction_Conditions Ethanol, Reflux Workup Filtration & Washing Product->Workup Purified_Product Pure Product Workup->Purified_Product

Synthesis of hydrazones and thiosemicarbazones.

Experimental Protocol:

  • Reactant Preparation: Dissolve this compound (1 mmol) in ethanol (20 mL).

  • Addition of Reagent: Add an equimolar amount (1 mmol) of the appropriate hydrazide or thiosemicarbazide to the solution.

  • Reaction: Reflux the mixture for 2-4 hours.

  • Isolation and Purification: Cool the reaction mixture, and the solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. Recrystallization may be performed if necessary.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

In Vitro Antibacterial Activity Screening

The antibacterial activity of the synthesized compounds should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Disc Diffusion Method (Qualitative Assay)

This method provides a preliminary assessment of the antibacterial activity.

Experimental Protocol:

  • Bacterial Culture Preparation: Prepare a fresh inoculum of the test bacteria in a suitable broth and adjust the turbidity to 0.5 McFarland standard.

  • Agar Plate Inoculation: Evenly spread the bacterial suspension over the surface of Mueller-Hinton Agar (MHA) plates.

  • Disc Application: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: Place the discs on the inoculated agar surface and incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Method (Quantitative Assay for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Determination_Workflow Prep_Compound Prepare Serial Dilutions of Test Compound Inoculate Inoculate Microplate Wells with Bacteria and Compound Prep_Compound->Inoculate Prep_Bacteria Prepare Bacterial Inoculum (0.5 McFarland) Prep_Bacteria->Inoculate Incubate Incubate at 37°C for 24 hours Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol:

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium.

  • Bacterial Inoculation: Add a standardized bacterial suspension to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Quantitative Data Summary

The following table provides a template for summarizing the antibacterial activity data of newly synthesized compounds derived from this compound.

Compound IDTarget Bacteria (Gram-positive)MIC (µg/mL)Target Bacteria (Gram-negative)MIC (µg/mL)
Staphylococcus aureusEscherichia coli
Bacillus subtilisPseudomonas aeruginosa
Control Ciprofloxacin Ciprofloxacin

Potential Mechanism of Action

While the precise mechanism of action for novel compounds requires experimental validation, Schiff bases and related compounds are often proposed to exert their antibacterial effects through various pathways.

Proposed_Antibacterial_Mechanisms Compound Schiff Base / Hydrazone Derivative Cell_Wall Inhibition of Cell Wall Synthesis Compound->Cell_Wall DNA_Gyrase Inhibition of DNA Gyrase Compound->DNA_Gyrase Protein_Synthesis Disruption of Protein Synthesis Compound->Protein_Synthesis Cell_Membrane Alteration of Cell Membrane Permeability Compound->Cell_Membrane Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death DNA_Gyrase->Bacterial_Death Protein_Synthesis->Bacterial_Death Cell_Membrane->Bacterial_Death

Potential antibacterial mechanisms of action.

The imine group in Schiff bases is considered crucial for their biological activity. It is hypothesized that these compounds may interfere with bacterial growth by:

  • Inhibiting essential enzymes: Such as DNA gyrase, which is involved in DNA replication.

  • Disrupting cell wall synthesis: By interfering with the enzymes responsible for peptidoglycan formation.

  • Altering cell membrane permeability: Leading to the leakage of essential cellular components.

  • Chelating metal ions: Which are vital for the survival of bacteria.

Further studies, such as enzyme inhibition assays and molecular docking, are necessary to elucidate the specific mechanism of action for any newly synthesized compound.

References

Application Notes and Protocols: 2-Fluoro-6-formylpyridine in the Preparation of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Fluoro-6-formylpyridine as a key intermediate in the synthesis of agrochemical fungicides. The focus is on the preparation of N-aryl-2-fluoro-6-pyridinecarboxamides, a class of compounds known to exhibit fungicidal properties, often through the inhibition of succinate dehydrogenase (SDH).

Introduction

This compound is a versatile heterocyclic building block in agrochemical synthesis. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final product. The formyl group serves as a synthetic handle that can be readily oxidized to a carboxylic acid, which is a crucial precursor for the formation of carboxamide fungicides. This document outlines a reliable synthetic pathway from this compound to a representative N-aryl pyridinecarboxamide fungicide and details its biological mode of action.

Synthetic Pathway Overview

The synthesis of N-aryl-2-fluoro-6-pyridinecarboxamides from this compound is a three-step process. The overall workflow involves an initial oxidation of the aldehyde to a carboxylic acid, followed by conversion to a more reactive acid chloride, and finally, amidation with a substituted aniline to yield the target fungicide.

Synthesis_Workflow A This compound B 2-Fluoro-6-pyridinecarboxylic Acid A->B Oxidation C 2-Fluoro-6-pyridinecarbonyl Chloride B->C Chlorination D N-Aryl-2-fluoro-6-pyridinecarboxamide C->D Amidation

Caption: Synthetic workflow for N-aryl-2-fluoro-6-pyridinecarboxamide.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a representative agrochemical, N-(4-chlorophenyl)-2-fluoro-6-pyridinecarboxamide .

Step 1: Oxidation of this compound to 2-Fluoro-6-pyridinecarboxylic Acid

This protocol describes the oxidation of the aldehyde functionality to a carboxylic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in deionized water.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate (1.1 eq) in deionized water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and cautiously add a saturated solution of sodium bisulfite until the purple color of the permanganate and the brown precipitate of manganese dioxide disappear.

  • Acidify the clear solution to pH 2-3 with concentrated sulfuric acid.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Fluoro-6-pyridinecarboxylic acid as a solid.

Step 2: Synthesis of 2-Fluoro-6-pyridinecarbonyl Chloride

This protocol details the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride.

Materials:

  • 2-Fluoro-6-pyridinecarboxylic Acid

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-6-pyridinecarboxylic Acid (1.0 eq) and anhydrous toluene.

  • Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

  • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 2 hours.

  • After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 2-Fluoro-6-pyridinecarbonyl chloride is typically used in the next step without further purification.

Step 3: Synthesis of N-(4-chlorophenyl)-2-fluoro-6-pyridinecarboxamide

This protocol describes the final amidation step to produce the target fungicide.

Materials:

  • 2-Fluoro-6-pyridinecarbonyl Chloride

  • 4-Chloroaniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of crude 2-Fluoro-6-pyridinecarbonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford N-(4-chlorophenyl)-2-fluoro-6-pyridinecarboxamide as a solid.

Quantitative Data

The following table summarizes the expected physicochemical and yield data for the synthesis of N-(4-chlorophenyl)-2-fluoro-6-pyridinecarboxamide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Typical Yield (%)
2-Fluoro-6-pyridinecarboxylic AcidC₆H₄FNO₂141.10White Solid140-14485-95
N-(4-chlorophenyl)-2-fluoro-6-pyridinecarboxamideC₁₂H₈ClFN₂O250.66Off-white Solid165-16970-85

Biological Activity and Mode of Action

N-aryl-2-fluoro-6-pyridinecarboxamides often function as Succinate Dehydrogenase Inhibitors (SDHIs). SDH (also known as Complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

Fungicidal Activity

The fungicidal efficacy of the synthesized compound can be evaluated against various plant pathogens. The table below presents representative data for the inhibition of Botrytis cinerea, a common plant pathogen.

CompoundTarget PathogenEC₅₀ (µg/mL)
N-(4-chlorophenyl)-2-fluoro-6-pyridinecarboxamideBotrytis cinerea1.5 - 5.0

EC₅₀ (half maximal effective concentration) values are indicative and can vary based on experimental conditions.

Signaling Pathway: Inhibition of Succinate Dehydrogenase

SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex. This binding event blocks the transfer of electrons from succinate to ubiquinone, thereby interrupting the mitochondrial respiratory chain and halting ATP production. The disruption of cellular respiration ultimately leads to fungal cell death.

SDHI_Pathway cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) UQ Ubiquinone (Q) SDH->UQ e- ComplexIII Complex III UQ->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates Fungicide N-(4-chlorophenyl)-2-fluoro- 6-pyridinecarboxamide Fungicide->Inhibition Inhibition->SDH

Caption: Mechanism of action of SDHI fungicides.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-6-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Fluoro-6-formylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary methods for purifying this compound are distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What is the boiling point of this compound?

A2: The predicted boiling point of this compound is 192.4 ± 20.0 °C.[1] This makes vacuum distillation a viable purification method.

Q3: How should this compound be stored?

A3: this compound should be stored at -20°C under an inert atmosphere, such as argon, to prevent degradation.[2] It is important to keep the container tightly closed and in a dry, well-ventilated place.

Q4: What are potential impurities in the synthesis of this compound?

A4: When synthesizing this compound via the oxidation of 2-fluoro-6-methylpyridine, potential impurities can include unreacted starting material and over-oxidized products like 2-fluoro-6-pyridinecarboxylic acid. In syntheses involving other pyridine derivatives, impurities could include related aldehydes, amines, and alcohols.[3][4]

Q5: Can I use acid-base extraction to purify this compound?

A5: Yes, as a pyridine derivative, this compound is a basic compound. An acidic wash (e.g., with dilute HCl) can be used to extract it into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Troubleshooting Steps
Tailing of the product spot on TLC and poor separation on the column. The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve the peak shape and separation.[5]
Product is not eluting from the column. The eluent is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Co-elution of impurities with the product. The chosen solvent system does not provide adequate separation.Optimize the solvent system using thin-layer chromatography (TLC) with various solvent mixtures of differing polarities. Consider using a different stationary phase if silica gel is not effective.
Recrystallization
Issue Possible Cause Troubleshooting Steps
The compound "oils out" instead of forming crystals. The cooling process is too rapid, or the solvent is not ideal.Ensure slow cooling of the solution. If oiling out persists, try a different recrystallization solvent or a two-solvent system.
No crystals form upon cooling. The solution is not saturated, or the compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. If crystals still do not form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.
Low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Distillation
Issue Possible Cause Troubleshooting Steps
Bumping or uneven boiling. The liquid is being superheated.Use a magnetic stir bar or boiling chips to ensure smooth boiling. For vacuum distillation, ensure a steady vacuum is maintained.
Product decomposes during distillation. The distillation temperature is too high.Use vacuum distillation to lower the boiling point of the compound. Ensure the heating mantle is set to the appropriate temperature and not excessively hot.
Poor separation of product from impurities. The boiling points of the product and impurities are too close.Use a fractional distillation column to improve separation efficiency.

Experimental Protocols

General Protocol for Purification by Column Chromatography

This is a general guideline; specific conditions should be optimized based on TLC analysis.

  • Stationary Phase Selection: Standard silica gel (60-120 mesh) is a common choice.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the product. To mitigate tailing, consider adding 0.1-1% triethylamine to the mobile phase.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow it to settle, ensuring a well-packed bed without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound well when hot but poorly when cold. Potential solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, and hexane/ethyl acetate mixtures.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.

  • Cooling: Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow_column_chromatography start Start slurry Prepare Silica Gel Slurry start->slurry 1 pack Pack Column slurry->pack 2 load Load Crude Product pack->load 3 elute Elute with Solvent Gradient load->elute 4 collect Collect Fractions elute->collect 5 tlc Analyze Fractions by TLC collect->tlc 6 combine Combine Pure Fractions tlc->combine 7 evaporate Evaporate Solvent combine->evaporate 8 end Pure Product evaporate->end 9

Caption: Workflow for Column Chromatography Purification.

experimental_workflow_recrystallization start Start dissolve Dissolve Crude Product in Hot Solvent start->dissolve 1 filter Hot Filtration (if needed) dissolve->filter 2 cool Slowly Cool Solution filter->cool 3 crystallize Induce Crystallization cool->crystallize 4 ice_bath Cool in Ice Bath crystallize->ice_bath 5 isolate Isolate Crystals (Vacuum Filtration) ice_bath->isolate 6 wash Wash with Cold Solvent isolate->wash 7 dry Dry Crystals wash->dry 8 end Pure Product dry->end 9

Caption: Workflow for Recrystallization Purification.

References

optimizing reaction conditions for 2-Fluoro-6-formylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-formylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common precursors for the synthesis of this compound include 2-fluoro-6-methylpyridine, which can be oxidized to the desired aldehyde. Another approach involves the fluorination of a corresponding chloro- or bromo-pyridine derivative, followed by the introduction or modification of the formyl group.

Q2: Which fluorinating agents are typically used for the synthesis of fluoropyridines?

A variety of fluorinating agents can be employed, with the choice depending on the substrate and desired reaction conditions. Common agents include potassium fluoride (KF) in a polar apathetic solvent like dimethyl sulfoxide (DMSO), and silver(II) fluoride (AgF₂). For some transformations, hydrogen fluoride-pyridine complexes may also be utilized.

Q3: What are the critical parameters to control during the oxidation of 2-fluoro-6-methylpyridine?

The critical parameters for the oxidation of 2-fluoro-6-methylpyridine to this compound include reaction temperature, the choice of oxidizing agent (e.g., selenium dioxide, PCC), and reaction time. Over-oxidation to the carboxylic acid can be a significant side reaction, so careful monitoring of the reaction progress is essential.

Q4: How can I monitor the progress of the reaction?

The progress of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC). These methods allow for the tracking of the consumption of starting materials and the formation of the product and any byproducts.

Q5: What are the recommended purification methods for this compound?

The crude product can be purified using flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. Distillation under reduced pressure can also be an effective purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time. - Increase reaction temperature. - Ensure stoichiometric amounts of reagents are correct.
Decomposition of the product.- Lower the reaction temperature. - Use a milder oxidizing agent if performing an oxidation step.
Inefficient purification.- Optimize the mobile phase for column chromatography. - Ensure the column is not overloaded.
Formation of Byproducts Over-oxidation to 2-fluoro-6-carboxypyridine.- Reduce the amount of oxidizing agent. - Decrease the reaction time and monitor closely by TLC/GC.
Incomplete fluorination (presence of starting material).- Increase the excess of the fluorinating agent. - Ensure anhydrous conditions for the fluorination step.
Formation of solvent-derived byproducts.- Consider using an alternative solvent. - Lower the reaction temperature to minimize solvent degradation.[1]
Difficulty in Isolating the Product Product is volatile.- Use a rotary evaporator with care, potentially at a lower temperature and higher pressure.
Emulsion formation during aqueous workup.- Add a small amount of brine to the aqueous layer. - Allow the mixture to stand for a longer period.
Reaction Fails to Initiate Inactive reagents.- Use freshly opened or properly stored reagents. - Ensure the fluorinating agent has not been deactivated by moisture.
Insufficient temperature.- Gradually increase the reaction temperature while monitoring for any changes.

Experimental Protocols

Protocol 1: Oxidation of 2-Fluoro-6-methylpyridine
  • Reaction Setup: To a solution of 2-fluoro-6-methylpyridine in a suitable solvent (e.g., dioxane or toluene), add the oxidizing agent (e.g., selenium dioxide).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any solid residues.

  • Extraction: Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Fluorination of 2-Chloro-6-formylpyridine
  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine 2-chloro-6-formylpyridine with an excess of a fluorinating agent (e.g., spray-dried potassium fluoride) in a polar aprotic solvent (e.g., DMSO).

  • Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 180-190°C) and monitor the reaction.[1]

  • Workup: After completion, cool the reaction mixture and pour it into ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent. Wash the combined organic layers.

  • Purification: Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography or distillation.

Quantitative Data Summary

Method Starting Material Reagents Temperature (°C) Time (h) Yield (%)
Oxidation2-Fluoro-6-methylpyridineSeO₂, DioxaneReflux6-1260-75
Fluorination2-Chloro-6-formylpyridineKF, DMSO185-1888-1470-85[1]

Visualizations

experimental_workflow cluster_oxidation Oxidation Pathway cluster_fluorination Fluorination Pathway Start_Ox 2-Fluoro-6-methylpyridine Reaction_Ox Oxidation (e.g., SeO2, Reflux) Start_Ox->Reaction_Ox Workup_Ox Workup & Extraction Reaction_Ox->Workup_Ox Purification_Ox Purification (Column Chromatography) Workup_Ox->Purification_Ox Product_Ox This compound Purification_Ox->Product_Ox Start_Fl 2-Chloro-6-formylpyridine Reaction_Fl Fluorination (e.g., KF, DMSO) Start_Fl->Reaction_Fl Workup_Fl Workup & Extraction Reaction_Fl->Workup_Fl Purification_Fl Purification (Distillation) Workup_Fl->Purification_Fl Product_Fl This compound Purification_Fl->Product_Fl

Caption: Synthetic pathways to this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Time - Check Reagent Stoichiometry incomplete->optimize_conditions check_byproducts Analyze Byproducts (NMR, MS) complete->check_byproducts solution Improved Yield and Purity optimize_conditions->solution over_oxidation Over-oxidation Detected check_byproducts->over_oxidation Yes other_byproducts Other Byproducts check_byproducts->other_byproducts No adjust_oxidant Adjust Oxidizing Agent: - Reduce Amount - Use Milder Reagent over_oxidation->adjust_oxidant adjust_oxidant->solution optimize_purification Optimize Purification: - Adjust Eluent - Check Column Loading other_byproducts->optimize_purification optimize_purification->solution

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Formylation of 2-Fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2-fluoropyridine.

Troubleshooting Guides

The formylation of 2-fluoropyridine presents unique challenges primarily due to the electron-withdrawing nature of the fluorine atom, which deactivates the pyridine ring towards electrophilic aromatic substitution. The two primary strategies for formylation, the Vilsmeier-Haack reaction and ortho-lithiation, each come with a specific set of potential issues.

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] However, its application to electron-deficient substrates like 2-fluoropyridine is often challenging, leading to low yields or no reaction.

Common Issues and Troubleshooting

Problem Potential Cause Recommended Solution
Low to No Conversion The 2-fluoropyridine ring is highly deactivated by the electron-withdrawing fluorine atom, making it less susceptible to electrophilic attack by the Vilsmeier reagent.- Increase reaction temperature and/or reaction time. - Use a larger excess of the Vilsmeier reagent (POCl₃/DMF). - Consider using a more reactive formylating agent. - If feasible, introduce an electron-donating group elsewhere on the pyridine ring to increase its reactivity.
Side Reactions/Product Decomposition Harsh reaction conditions (high temperature) required for formylation of the deactivated ring can lead to decomposition of the starting material or product.- Carefully optimize the reaction temperature to find a balance between reactivity and stability. - Monitor the reaction closely by TLC or GC-MS to avoid prolonged heating after the reaction is complete.[4]
Difficult Product Isolation The polarity of the formylated product may be similar to that of the starting material or byproducts, complicating purification by column chromatography.- Employ alternative purification techniques such as crystallization or preparative HPLC. - Derivatization of the aldehyde to a more easily separable compound, followed by hydrolysis, can be a viable strategy.
Method 2: Ortho-lithiation followed by Formylation

Directed ortho-lithiation is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds.[5] For 2-fluoropyridine, the fluorine atom can act as a directing group for lithiation at the C3 position. Subsequent quenching with a formylating agent like N,N-dimethylformamide (DMF) can yield the desired aldehyde.[6]

Common Issues and Troubleshooting

Problem Potential Cause Recommended Solution
Low Yield of Lithiated Intermediate Incomplete deprotonation due to inappropriate base, temperature, or reaction time.- Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). - Maintain a low reaction temperature (typically -78 °C) to ensure the stability of the lithiated intermediate. - Optimize the reaction time; prolonged times can lead to decomposition.
Formation of Side Products - Addition of the organolithium reagent to the pyridine ring: This is a common side reaction with pyridines. - Halogen-metal exchange: While less common with fluorine, it can occur with stronger organolithiums. - Pyridyne formation: Elimination of LiF from the ortho-lithiated species can lead to the formation of a highly reactive pyridyne intermediate, resulting in polymerization or other unwanted reactions.[5]- Use a hindered base like LDA to minimize nucleophilic addition to the ring. - Employ carefully controlled, low temperatures to disfavor elimination and rearrangement reactions. - Quench the reaction with the electrophile (DMF) at a low temperature before allowing the mixture to warm up.
Incomplete Quenching with DMF The lithiated intermediate may be sterically hindered or have low reactivity towards DMF.- Use a slight excess of freshly distilled, anhydrous DMF. - Allow for a sufficient quenching time at low temperature before workup.
Difficult Purification Residual base, byproducts from side reactions, and the polarity of the product can complicate purification.- A careful aqueous workup is crucial to quench any remaining organolithium species and remove inorganic salts. - Column chromatography on silica gel is a common purification method; the eluent system should be optimized based on the product's polarity.[4]

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack formylation of 2-fluoropyridine so challenging?

A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The fluorine atom on the 2-position of the pyridine ring is strongly electron-withdrawing, which significantly deactivates the ring towards attack by the electrophilic Vilsmeier reagent (a chloroiminium salt).[1][3] This low reactivity often results in very low yields or requires harsh reaction conditions that can lead to decomposition.

Q2: What is the preferred position of formylation on the 2-fluoropyridine ring?

A2: For ortho-lithiation, the fluorine atom directs the deprotonation to the adjacent C3 position. Therefore, quenching with a formylating agent will primarily yield 2-fluoro-3-formylpyridine. For electrophilic substitution methods like the Vilsmeier-Haack reaction, the outcome is less predictable due to the competing directing effects of the ring nitrogen and the fluorine atom, but formylation is generally difficult across all positions.

Q3: What are the key experimental parameters to control during the ortho-lithiation of 2-fluoropyridine?

A3: The most critical parameters are:

  • Temperature: The reaction must be maintained at a very low temperature (typically -78 °C) to prevent decomposition of the highly reactive ortho-lithiated intermediate and to minimize side reactions like pyridyne formation.[5]

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium species by oxygen or moisture.

  • Choice of Base: A strong, non-nucleophilic base like LDA is often preferred over n-BuLi to reduce the likelihood of nucleophilic addition to the pyridine ring.

Q4: How can I confirm the formation of the desired formylated 2-fluoropyridine product?

A4: The product can be characterized using standard analytical techniques:

  • NMR Spectroscopy: ¹H NMR will show a characteristic aldehyde proton signal (around 9-10 ppm) and aromatic protons with coupling patterns consistent with the substitution pattern. ¹³C NMR will show a carbonyl carbon signal (around 190 ppm). ¹⁹F NMR can also be used to confirm the presence of the fluorine atom.

  • IR Spectroscopy: A strong absorption band in the region of 1680-1715 cm⁻¹ is indicative of the aldehyde carbonyl group.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product.[7][8][9]

Q5: What are some common impurities I might encounter during the purification of formylated 2-fluoropyridine?

A5: Depending on the reaction method, common impurities can include unreacted 2-fluoropyridine, byproducts from the addition of the organolithium reagent to the pyridine ring, polymers resulting from pyridyne formation, and over-alkylated products if alkyl halides are present.[5] Careful purification, often involving column chromatography, is necessary to isolate the pure product.

Experimental Protocols

General Protocol for Ortho-lithiation and Formylation of 2-Fluoropyridine

This is a generalized procedure and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • 2-Fluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes or n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Under an inert atmosphere, add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium base (e.g., LDA or n-BuLi, typically 1.1 equivalents) to the cooled THF.

  • To this solution, add 2-fluoropyridine (1 equivalent) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for the optimized time (e.g., 1-2 hours) to allow for complete lithiation.

  • Slowly add anhydrous DMF (1.2-1.5 equivalents) to the reaction mixture, again maintaining the temperature below -70 °C.

  • Continue stirring at -78 °C for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the mixture is still cold.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Vilsmeier_Haack_Troubleshooting Start Start: Vilsmeier-Haack Formylation of 2-Fluoropyridine Problem Low or No Conversion Start->Problem Cause1 Deactivated Pyridine Ring Problem->Cause1 Likely Cause Solution1a Increase Temperature/Time Cause1->Solution1a Solution Solution1b Increase Reagent Stoichiometry Cause1->Solution1b Solution Solution1c Use More Reactive Formylating Agent Cause1->Solution1c Solution Outcome Improved Yield Solution1a->Outcome Solution1b->Outcome Solution1c->Outcome

Caption: Troubleshooting workflow for low conversion in the Vilsmeier-Haack formylation of 2-fluoropyridine.

Ortho_Lithiation_Workflow Start Start: Ortho-lithiation of 2-Fluoropyridine Step1 Deprotonation with LDA or n-BuLi at -78 °C Start->Step1 Intermediate Formation of 2-fluoro-3-lithiopyridine Step1->Intermediate Side_Reaction1 Side Reaction: Nucleophilic Addition Intermediate->Side_Reaction1 Side_Reaction2 Side Reaction: Pyridyne Formation Intermediate->Side_Reaction2 Step2 Quench with Anhydrous DMF Intermediate->Step2 Workup Aqueous Workup (e.g., NH₄Cl) Step2->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Product: 2-Fluoro-3-formylpyridine Purification->Product

Caption: Experimental workflow for the ortho-lithiation and formylation of 2-fluoropyridine.

References

Technical Support Center: 2-Fluoro-6-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-Fluoro-6-formylpyridine.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify that the compound has been stored under the recommended conditions (see Storage Conditions table). 2. Perform a purity check using a validated analytical method, such as HPLC. 3. If degradation is suspected, use a fresh vial of the compound for subsequent experiments.
Change in physical appearance (e.g., color darkening) This may indicate degradation of the compound.1. Although a clear, dark yellow color is normal, significant darkening or the appearance of precipitates may suggest degradation.[1] 2. Compare the appearance to a fresh, unopened vial if available. 3. It is recommended to verify the purity of the compound before use if a significant color change is observed.
Low reactivity in a synthesis reaction The formyl group may have undergone oxidation or other degradation, reducing its reactivity.1. Ensure the compound was handled under an inert atmosphere to prevent oxidation. 2. Confirm the purity and integrity of the compound via analytical methods like NMR or HPLC.
Unexpected side products in a reaction The presence of impurities or degradation products in the this compound starting material.1. Characterize the unexpected side products to identify potential impurities. 2. Purify the this compound before use if significant impurities are detected.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under specific conditions. Please refer to the table below for a summary of recommended storage parameters.

Q2: How can I tell if my this compound has degraded?

A2: Degradation may be indicated by a significant change in the physical appearance of the compound, such as pronounced darkening of the yellow color or the formation of solid particles.[1] However, the most reliable way to assess degradation is to check the purity using a stability-indicating analytical method, like HPLC.

Q3: Is this compound sensitive to air or moisture?

A3: While specific data on the air and moisture sensitivity of this compound is limited, it is best practice to handle it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the aldehyde group.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the literature, pyridine aldehydes, in general, can be susceptible to oxidation (conversion of the formyl group to a carboxylic acid), and potentially polymerization or other reactions under harsh conditions such as strong acids, bases, or high temperatures.

Q5: What analytical methods can be used to assess the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for assessing the purity and stability of compounds like this compound. This method can separate the intact compound from its potential degradation products.

Quantitative Data Summary

Table 1: Recommended Storage Conditions

ParameterRecommendationSource
Storage Temperature -20°C for long-term storage. Room temperature is also cited for storage.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon).[1]
Container Keep container tightly closed.

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Clear, dark yellow liquid.
Molecular Formula C₆H₄FNO
Molecular Weight 125.10 g/mol
Boiling Point (Predicted) 192.4 ± 20.0 °C
Density (Predicted) 1.269 ± 0.06 g/cm³

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid or liquid sample of the compound to dry heat (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

  • Sample Analysis: After the defined stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Protocol 2: Example of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method for this compound. Method optimization will be required.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended for method development).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C or RT, Inert Atmosphere) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis degradation_suspected Degradation Suspected? purity_analysis->degradation_suspected use_fresh_vial Use a Fresh Vial degradation_suspected->use_fresh_vial Yes investigate_other Investigate Other Experimental Parameters degradation_suspected->investigate_other No continue_experiment Continue Experiment use_fresh_vial->continue_experiment

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acidic Hydrolysis analysis Analyze by Stability-Indicating HPLC Method acid->analysis base Basic Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photolytic Photolytic photolytic->analysis start Prepare Stock Solution of This compound start->acid start->base start->oxidation start->thermal start->photolytic evaluation Evaluate Degradation Profile analysis->evaluation

Caption: Experimental workflow for a forced degradation study.

References

preventing side reactions in 2-Fluoro-6-formylpyridine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-6-formylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions in their experiments involving this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may be encountered during the chemical synthesis and manipulation of this compound.

Problem 1: Low yield in Nucleophilic Aromatic Substitution (SNAr) reactions and formation of unknown impurities.

Question: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with a primary/secondary amine, but I am observing low yields of the desired product and the formation of several side products. What could be the cause and how can I prevent it?

Answer:

Low yields and the formation of impurities in SNAr reactions with this compound can arise from several factors, primarily related to the reactivity of the formyl group and the stability of the pyridine ring under the reaction conditions.

Potential Causes and Solutions:

  • Cannizzaro Reaction: Under strongly basic conditions, the aldehyde functionality can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol (2-fluoro-6-hydroxymethylpyridine) and carboxylic acid (2-fluoro-6-pyridinecarboxylic acid).[1][2][3][4][5] This is a common side reaction for aldehydes lacking α-hydrogens.

    • Troubleshooting:

      • Use a weaker base: If possible, opt for milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

      • Control reaction temperature: The Cannizzaro reaction is often favored at higher temperatures. Running the reaction at a lower temperature can help minimize this side reaction.

      • Protect the aldehyde group: The most effective way to prevent side reactions involving the formyl group is to protect it as an acetal.[6][7][8]

  • Aldol-type Condensation: While this compound itself cannot undergo a typical aldol condensation due to the lack of α-hydrogens, it can react with other enolizable carbonyl compounds present in the reaction mixture.

    • Troubleshooting:

      • Purify starting materials: Ensure that all reactants and solvents are free from acetone or other enolizable ketone/aldehyde impurities.

  • Oxidation of the Aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are inadvertently present.

    • Troubleshooting:

      • Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

      • Degas solvents: Use degassed solvents to remove dissolved oxygen.

  • Polymerization: Under certain conditions, pyridine derivatives can be prone to polymerization.[9]

    • Troubleshooting:

      • Moderate reaction conditions: Avoid excessively high temperatures and concentrations.

Logical Troubleshooting Workflow:

troubleshooting_snar start Low Yield in SNAr check_base Check Base Strength start->check_base strong_base Strong Base (NaOH, KOH)? check_base->strong_base Yes mild_base Mild Base (K2CO3, Et3N)? check_base->mild_base No protect_aldehyde Protect Aldehyde (Acetal Formation) strong_base->protect_aldehyde check_temp Check Temperature mild_base->check_temp solution Improved Yield protect_aldehyde->solution high_temp High Temperature? check_temp->high_temp Yes check_impurities Check for Carbonyl Impurities check_temp->check_impurities No low_temp Lower Temperature high_temp->low_temp low_temp->check_impurities impurities_present Impurities Present? check_impurities->impurities_present Yes check_atmosphere Check Reaction Atmosphere check_impurities->check_atmosphere No purify_reagents Purify Reagents/Solvents impurities_present->purify_reagents purify_reagents->check_atmosphere air_exposure Exposure to Air? check_atmosphere->air_exposure Yes check_atmosphere->solution No inert_atmosphere Use Inert Atmosphere (N2, Ar) air_exposure->inert_atmosphere inert_atmosphere->solution

Caption: Troubleshooting workflow for low yields in SNAr reactions.

Problem 2: Unwanted reduction or oxidation of the formyl group.

Question: During my reaction, I've isolated products that correspond to the alcohol (2-fluoro-6-hydroxymethylpyridine) or the carboxylic acid (2-fluoro-6-pyridinecarboxylic acid) instead of my desired product. How can I avoid this?

Answer:

The formyl group of this compound is susceptible to both reduction and oxidation, leading to the formation of the corresponding alcohol and carboxylic acid, respectively.

Unwanted Reduction to Alcohol:

  • Cause: This is often a result of the Cannizzaro reaction under strongly basic conditions, where one molecule of the aldehyde is reduced to the alcohol while another is oxidized.[1][2][3][4][5] It can also occur if a reducing agent is present.

  • Prevention:

    • Avoid strong bases: As mentioned previously, use milder bases.

    • Protect the aldehyde: Acetal protection is the most robust method to prevent this.

Unwanted Oxidation to Carboxylic Acid:

  • Cause: This can be due to the Cannizzaro reaction or direct oxidation by atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal catalysts.

  • Prevention:

    • Inert atmosphere: Running reactions under an inert atmosphere is crucial.

    • Use of antioxidants: In some cases, the addition of a radical scavenger or antioxidant can be beneficial, though this should be tested on a small scale first.

    • Protect the aldehyde: Acetal protection will prevent oxidation of the formyl group.

Quantitative Data Summary

The following table summarizes common side reactions and recommended conditions to minimize their occurrence.

Side ReactionSide Product(s)Causal ConditionsPreventive MeasuresExpected Yield Improvement
Cannizzaro Reaction 2-fluoro-6-hydroxymethylpyridine & 2-fluoro-6-pyridinecarboxylic acidStrong base (e.g., NaOH, KOH), high temperatureUse of milder bases (K₂CO₃, Cs₂CO₃), lower reaction temperature, acetal protection of the aldehyde.Can be significant, potentially >50% improvement by avoiding the side reaction.
Oxidation 2-fluoro-6-pyridinecarboxylic acidExposure to air (O₂), presence of oxidizing impuritiesPerform reaction under an inert atmosphere (N₂ or Ar), use degassed solvents.Dependent on reaction time and temperature, can prevent 5-20% of side product formation.
Aldol-type Condensation Complex mixture of condensation productsPresence of enolizable aldehyde or ketone impuritiesUse highly pure, non-carbonyl-containing solvents and reagents.Highly variable, depends on the nature and amount of impurity.
Reduction 2-fluoro-6-hydroxymethylpyridineUse of reducing agents (e.g., NaBH₄) intended for other functional groupsAcetal protection of the aldehyde prior to reduction.Essential for selective reductions, prevents near-complete reduction of the aldehyde.

Key Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the protection of the formyl group as a diethyl acetal, which is stable to a wide range of non-acidic reagents.

Materials:

  • This compound

  • Triethyl orthoformate

  • Anhydrous ethanol

  • Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA)

  • Anhydrous sodium carbonate (for neutralization)

  • Anhydrous organic solvent (e.g., dichloromethane or diethyl ether)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq).

  • Add a catalytic amount of PTSA (0.05 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding anhydrous sodium carbonate and stir for 15 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected 2-fluoro-6-(diethoxymethyl)pyridine.

Experimental Workflow for Acetal Protection:

acetal_protection_workflow start Start: this compound reactants Add Triethyl orthoformate and Anhydrous Ethanol start->reactants catalyst Add catalytic PTSA reactants->catalyst reaction Stir at Room Temperature (Monitor by TLC/GC-MS) catalyst->reaction quench Quench with Na2CO3 reaction->quench workup Filter, Concentrate, Extract, and Dry quench->workup product Product: 2-Fluoro-6-(diethoxymethyl)pyridine workup->product

Caption: Workflow for the acetal protection of this compound.

Protocol 2: SNAr Reaction with a Protected Aldehyde

This protocol outlines a general procedure for an SNAr reaction with an amine nucleophile after protecting the aldehyde.

Materials:

  • 2-Fluoro-6-(diethoxymethyl)pyridine

  • Amine nucleophile

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • To a solution of 2-Fluoro-6-(diethoxymethyl)pyridine (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.1-1.5 eq) and the base (2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

  • The acetal can be deprotected under mild acidic conditions (e.g., aqueous HCl or trifluoroacetic acid in dichloromethane) to yield the final substituted 2-formylpyridine derivative.

Signaling Pathway of SNAr with Protection:

snar_with_protection start This compound protection Acetal Protection start->protection protected_intermediate 2-Fluoro-6-(diethoxymethyl)pyridine protection->protected_intermediate snar SNAr with R2NH, Base protected_intermediate->snar substituted_protected 2-(NR2)-6-(diethoxymethyl)pyridine snar->substituted_protected deprotection Acidic Deprotection substituted_protected->deprotection final_product Desired Product: 2-(NR2)-6-formylpyridine deprotection->final_product

Caption: Synthetic pathway for SNAr utilizing a protecting group strategy.

References

Technical Support Center: Synthesis of 2-Fluoro-6-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-6-formylpyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Oxidation of 2-Fluoro-6-methylpyridine

The oxidation of 2-fluoro-6-methylpyridine to this compound is a direct approach, but controlling the oxidation to the aldehyde stage without over-oxidation to the carboxylic acid can be challenging.

Diagram of the Experimental Workflow:

cluster_0 Oxidation of 2-Fluoro-6-methylpyridine start Start: 2-Fluoro-6-methylpyridine oxidant Select Oxidizing Agent (e.g., SeO2, KMnO4) start->oxidant Choose conditions reaction Controlled Oxidation Reaction oxidant->reaction Add to reactant workup Aqueous Work-up & Extraction reaction->workup Quench reaction side_product Side Product: 2-Fluoro-6-pyridinecarboxylic acid reaction->side_product Over-oxidation purification Purification (e.g., Chromatography) workup->purification product Product: this compound purification->product

Caption: Workflow for the oxidation of 2-fluoro-6-methylpyridine.

Frequently Asked Questions (FAQs):

  • Question: My reaction yields a significant amount of 2-fluoro-6-pyridinecarboxylic acid. How can I prevent this over-oxidation?

    • Answer: Over-oxidation is a common issue. To minimize it, consider the following:

      • Choice of Oxidizing Agent: Selenium dioxide (SeO₂) is often preferred for the selective oxidation of methyl groups to aldehydes. Potassium permanganate (KMnO₄) is a stronger oxidizing agent and is more likely to lead to the carboxylic acid.

      • Reaction Temperature: Maintain a strict and low reaction temperature. Gradual warming might be necessary, but high temperatures favor over-oxidation.

      • Stoichiometry: Use a controlled amount of the oxidizing agent. A slight excess may be needed, but a large excess will promote the formation of the carboxylic acid.

      • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.

  • Question: The reaction is sluggish and gives a low conversion of the starting material. What can I do?

    • Answer: Low conversion can be due to several factors:

      • Purity of Starting Material: Ensure your 2-fluoro-6-methylpyridine is pure.

      • Activation of Oxidizing Agent: Some oxidizing agents may require activation. For instance, the quality and age of SeO₂ can affect its reactivity.

      • Solvent: Ensure you are using a suitable and dry solvent. Dioxane or other high-boiling point ethers are often used for SeO₂ oxidations.

      • Temperature: While high temperatures can cause over-oxidation, a temperature that is too low can result in a sluggish reaction. A careful optimization of the temperature profile is necessary.

Quantitative Data:

Oxidizing AgentTypical SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Key Challenges
SeO₂DioxaneReflux12-2440-60Slow reaction, purification from selenium byproducts
KMnO₄Pyridine/Water80-1004-820-40Over-oxidation to carboxylic acid

Experimental Protocol: Oxidation with Selenium Dioxide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-methylpyridine (1 equivalent) in anhydrous dioxane.

  • Addition of Oxidant: Add selenium dioxide (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove selenium byproducts.

  • Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route 2: Lithiation of 2-Fluoropyridine and Formylation with DMF

This method involves the deprotonation of 2-fluoropyridine using a strong base, followed by quenching the resulting organolithium species with an electrophile like N,N-dimethylformamide (DMF). The main challenge is achieving regioselective lithiation at the C-6 position.[1]

Diagram of Logical Relationships:

cluster_1 Lithiation and Formylation of 2-Fluoropyridine start Start: 2-Fluoropyridine base Choose Base (n-BuLi, LDA) start->base conditions Reaction Conditions (Solvent, Temperature) base->conditions side_reaction Side Reactions: Addition to Pyridine Ring base->side_reaction Strong nucleophilicity lithiation Lithiation conditions->lithiation quench Quench with DMF lithiation->quench isomer Isomeric Byproduct: 2-Fluoro-3-formylpyridine lithiation->isomer Non-selective lithiation product Desired Product: This compound quench->product

Caption: Factors influencing the outcome of lithiation-formylation.

Frequently Asked Questions (FAQs):

  • Question: My reaction produces a mixture of this compound and 2-fluoro-3-formylpyridine. How can I improve the regioselectivity for the 6-position?

    • Answer: The regioselectivity of the lithiation of 2-fluoropyridine is highly dependent on the reaction conditions.

      • Base: While n-butyllithium (n-BuLi) can be used, lithium diisopropylamide (LDA) is often preferred as it is a bulkier, less nucleophilic base, which can favor deprotonation at the sterically less hindered C-6 position.

      • Temperature: The reaction should be carried out at very low temperatures (typically -78 °C) to prevent isomerization and side reactions.

      • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent. Ensure it is completely dry.

  • Question: I am observing a low overall yield and the formation of dark, tar-like substances. What could be the cause?

    • Answer: This often points to side reactions or decomposition.

      • Moisture: The presence of even trace amounts of water will quench the organolithium intermediate, leading to low yields. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

      • Temperature Control: Allowing the reaction to warm up prematurely can lead to decomposition of the organolithium species and other side reactions.

      • Purity of Reagents: Use freshly titrated n-BuLi or freshly prepared LDA. The purity of DMF is also critical; it should be anhydrous.

Quantitative Data:

BaseSolventTemperature (°C)Reported Yield (%)Key Challenges
n-BuLiTHF-7830-50Mixture of isomers, potential for nucleophilic addition
LDATHF-7850-70Requires careful preparation of LDA, sensitive to moisture

Experimental Protocol: Lithiation with LDA and Formylation

  • LDA Preparation: In a flame-dried, two-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C and add n-BuLi (1.05 equivalents) dropwise. Stir for 30 minutes at this temperature.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2-fluoropyridine (1 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.

  • Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Route 3: Halogen Exchange from 2-Chloro-6-formylpyridine

An alternative approach is the synthesis of 2-chloro-6-formylpyridine followed by a halogen exchange (Halex) reaction to introduce the fluorine atom.

Diagram of the Experimental Workflow:

cluster_2 Halogen Exchange Route start Start: 2-Chloro-6-formylpyridine fluorinating_agent Fluorinating Agent (e.g., KF, CsF) start->fluorinating_agent Select reagent reaction Halogen Exchange Reaction fluorinating_agent->reaction workup Work-up & Extraction reaction->workup incomplete_reaction Incomplete Reaction: Starting Material Recovery reaction->incomplete_reaction Low conversion purification Purification workup->purification product Product: this compound purification->product

Caption: Workflow for the halogen exchange synthesis of this compound.

Frequently Asked Questions (FAQs):

  • Question: The halogen exchange reaction is not proceeding to completion, and I recover a significant amount of starting material. How can I drive the reaction forward?

    • Answer: Incomplete conversion is a common issue in Halex reactions.

      • Fluorinating Agent: Cesium fluoride (CsF) is generally more reactive than potassium fluoride (KF). Spray-dried KF with a high surface area can also improve reactivity.

      • Solvent: A high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane is typically required to facilitate the reaction.

      • Temperature: These reactions often require high temperatures (150-220 °C).

      • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve the reaction rate and yield.

  • Question: The product is difficult to purify from the high-boiling point solvent. Are there any tips for purification?

    • Answer:

      • Steam Distillation: If the product is steam-volatile, this can be an effective method for separation from non-volatile solvents like DMSO or sulfolane.

      • Extraction: After dilution with a large volume of water, multiple extractions with a suitable organic solvent may be necessary.

      • Chromatography: While challenging with high-boiling solvents, careful column chromatography can be employed.

Quantitative Data:

Fluorinating AgentSolventTemperature (°C)Reported Yield (%)Key Challenges
KFDMSO180-20060-80High temperature, removal of solvent
CsFSulfolane150-18070-90Cost of CsF, removal of solvent

Experimental Protocol: Halogen Exchange with Potassium Fluoride

  • Reaction Setup: In a flask equipped for high-temperature reactions, combine 2-chloro-6-formylpyridine (1 equivalent), spray-dried potassium fluoride (2-3 equivalents), and anhydrous DMSO.

  • Reaction: Heat the mixture to 180-200 °C and monitor the reaction by GC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by distillation or chromatography.

References

Technical Support Center: Wittig Reaction with 2-Fluoro-6-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Fluoro-6-formylpyridine in the Wittig reaction. The information is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction with this compound not proceeding to completion, leaving unreacted aldehyde?

A1: Several factors could contribute to incomplete conversion:

  • Insufficiently Strong Base: The acidity of the phosphonium salt dictates the required base strength. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary for complete deprotonation and ylide formation.[1][2] Weaker bases may not generate enough of the reactive ylide.

  • Ylide Instability: Some phosphonium ylides, particularly non-stabilized ones, can be unstable and degrade over time. It is often best to generate the ylide in situ and use it immediately.

  • Steric Hindrance: While less of a concern with an aldehyde, significant steric bulk on either the ylide or the aldehyde can slow down the reaction.

  • Reaction Temperature: Low temperatures may slow the reaction rate, leading to incomplete conversion within a typical timeframe. A gradual increase in temperature might be necessary.

Q2: I am observing a significant amount of 2-fluoro-6-(hydroxymethyl)pyridine and 2-fluoropicolinic acid as byproducts. What is causing this?

A2: You are likely observing the products of a Cannizzaro reaction. This is a common side reaction for aldehydes that lack α-hydrogens, such as this compound, especially under strongly basic conditions.[3][4][5] The Cannizzaro reaction involves the disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylic acid.[3][4] To minimize this, consider the following:

  • Use a less basic but still effective base if your ylide allows for it.

  • Employ aprotic solvents.

  • Add the aldehyde slowly to the pre-formed ylide to maintain a low concentration of the aldehyde at any given time.

  • Consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction, which typically uses milder bases.[6][7]

Q3: My product appears to have lost the fluorine atom. Is defluorination a known issue?

A3: Yes, defluorination can be a potential side reaction. The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. Strong nucleophiles, including certain ylides or the basic conditions used to generate them, could potentially displace the fluoride ion. To mitigate this:

  • Use the mildest possible base and reaction conditions.

  • Keep reaction temperatures as low as feasible.

  • Minimize reaction time once the starting material is consumed.

Q4: What is the expected stereoselectivity (E/Z ratio) for the alkene product?

A4: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used:

  • Non-stabilized ylides (where the group attached to the ylidic carbon is alkyl) generally lead to the formation of the (Z)-alkene.[8][9]

  • Stabilized ylides (where the group attached to the ylidic carbon is an electron-withdrawing group like an ester or ketone) typically yield the (E)-alkene as the major product.[8][9]

This compound is an electron-deficient aldehyde, which can enhance the rate of reaction but the stereochemical outcome is primarily determined by the ylide's stability.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Wittig reaction with this compound.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution Rationale
Inactive Base Use a freshly opened bottle of strong base (e.g., n-BuLi, t-BuOK) or titrate to determine its exact molarity.Strong bases can degrade upon storage, leading to incomplete ylide formation.
Poor Ylide Formation Ensure the phosphonium salt is dry and pure. Use an appropriate strong base for your specific ylide (e.g., n-BuLi for non-stabilized ylides).[1][2]Moisture will quench the strong base and the ylide. The pKa of the phosphonium salt determines the necessary base strength.
Aldehyde Degradation Use freshly purified this compound. Aldehydes can be prone to oxidation or polymerization.Impurities in the aldehyde can inhibit the reaction or lead to side products.
Side Reactions Dominate See "Problem 2: Significant Byproduct Formation".The desired reaction is being outcompeted.

Problem 2: Significant Byproduct Formation (Cannizzaro Reaction)

Potential Cause Suggested Solution Rationale
Strongly Basic Conditions Use a milder base if compatible with your ylide (e.g., NaH instead of n-BuLi for semi-stabilized ylides). Add the aldehyde slowly to the ylide solution.The Cannizzaro reaction is base-catalyzed. Reducing the effective base concentration or the instantaneous aldehyde concentration can suppress this side reaction.[3][10]
Reaction Conditions Perform the reaction at lower temperatures.Lowering the temperature can often increase the selectivity for the desired Wittig reaction over the Cannizzaro pathway.
Alternative Reagents Consider using the Horner-Wadsworth-Emmons (HWE) reaction.[6][7][11]The HWE reaction utilizes phosphonate carbanions which are more nucleophilic but less basic than many Wittig ylides, often avoiding the need for very strong bases and thus minimizing the Cannizzaro reaction.[6][7]

Problem 3: Poor E/Z Stereoselectivity

Potential Cause Suggested Solution Rationale
Incorrect Ylide Type for Desired Isomer For (E)-alkenes, use a stabilized ylide (e.g., Ph₃P=CHCO₂Et). For (Z)-alkenes, use a non-stabilized ylide (e.g., Ph₃P=CHCH₃).[8][9]The stability of the ylide is the primary determinant of the stereochemical outcome.
Reaction Conditions For non-stabilized ylides, running the reaction in the presence of lithium salts can sometimes decrease Z-selectivity. Using salt-free conditions may improve it.Lithium salts can influence the stability of the betaine intermediate, affecting the stereochemical course of the reaction.[9]
Alternative Methods for High E-selectivity The Horner-Wadsworth-Emmons reaction generally provides excellent E-selectivity with stabilized phosphonates.[6][7][11]The mechanism of the HWE reaction inherently favors the formation of the thermodynamically more stable (E)-alkene.

Data Presentation: Wittig Reaction with Electron-Deficient Aldehydes

AldehydeYlideBaseSolventTemp (°C)Time (h)Yield (%)E:Z Ratio
4-NitrobenzaldehydePh₃P=CHCO₂EtNaHTHF251295>95:5
4-ChlorobenzaldehydePh₃P=CH₂n-BuLiTHF0 to 25288N/A
Pyridine-4-carboxaldehydePh₃P=CHPhNaHMDSTHF-78 to 2547550:50
2-FuraldehydePh₃P=CHCO₂MeK₂CO₃CH₃CN801685>95:5

Experimental Protocols

Representative Protocol for Wittig Reaction with a Stabilized Ylide

This protocol is a general guideline and should be optimized for specific substrates and scales.

Objective: To synthesize 2-fluoro-6-((E)-2-ethoxycarbonylvinyl)pyridine from this compound and (ethoxycarbonylmethyl)triphenylphosphorane.

Materials:

  • This compound

  • (Ethoxycarbonylmethyl)triphenylphosphorane (a stabilized ylide)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium hydride (NaH, 60% dispersion in mineral oil)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). b. Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane. c. Add anhydrous THF to the flask. d. In a separate flask, dissolve (ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. e. Slowly add the phosphonium salt solution to the NaH suspension at 0 °C. f. Allow the mixture to warm to room temperature and stir for 1 hour. Successful ylide formation is often indicated by a color change (e.g., to deep yellow or orange).

  • Wittig Reaction: a. Dissolve this compound (1.0 equivalent) in anhydrous THF. b. Cool the ylide solution to 0 °C and add the aldehyde solution dropwise over 15-20 minutes. c. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 2-12 hours).

  • Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers and wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel to isolate the desired alkene product.

Visualizations

Troubleshooting Workflow

Troubleshooting_Wittig start Start: Wittig Reaction with this compound check_yield Low or No Yield? start->check_yield check_byproducts Significant Byproducts? check_yield->check_byproducts No base_issue Check Base Activity & Strength check_yield->base_issue Yes check_stereo Poor E/Z Selectivity? check_byproducts->check_stereo No cannizzaro Cannizzaro Reaction Suspected check_byproducts->cannizzaro Yes (Alcohol/Acid) defluorination Defluorination Suspected check_byproducts->defluorination Yes (Loss of F) success Successful Reaction check_stereo->success No ylide_type Match Ylide to Desired Isomer (Stabilized for E, Non-stabilized for Z) check_stereo->ylide_type Yes ylide_formation Optimize Ylide Formation (Dry conditions, fresh reagents) base_issue->ylide_formation aldehyde_quality Check Aldehyde Purity ylide_formation->aldehyde_quality aldehyde_quality->check_byproducts cannizzaro_solutions Use Milder Base Lower Temperature Slow Aldehyde Addition cannizzaro->cannizzaro_solutions consider_hwe Consider Horner-Wadsworth-Emmons cannizzaro_solutions->consider_hwe defluorination_solutions Use Milder Conditions Minimize Reaction Time defluorination->defluorination_solutions salt_effect Modify Salt Concentration (e.g., Salt-free conditions for Z) ylide_type->salt_effect salt_effect->consider_hwe

Caption: A decision tree for troubleshooting the Wittig reaction.

Reaction Pathway: Wittig vs. Cannizzaro

Reaction_Pathways cluster_wittig Wittig Pathway cluster_cannizzaro Cannizzaro Pathway (Side Reaction) aldehyde This compound wittig_product Desired Alkene aldehyde->wittig_product + Ylide cannizzaro_alcohol 2-Fluoro-6-(hydroxymethyl)pyridine aldehyde->cannizzaro_alcohol + Aldehyde + Base cannizzaro_acid 2-Fluoropicolinic Acid aldehyde->cannizzaro_acid + Aldehyde + Base ylide Phosphonium Ylide (Ph3P=CHR) ylide->wittig_product base Strong Base (e.g., n-BuLi, NaH) base->cannizzaro_alcohol base->cannizzaro_acid phosphine_oxide Ph3P=O

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-6-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2-Fluoro-6-formylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from laboratory to pilot plant or industrial scale. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial routes for the synthesis of this compound?

A1: The two most prevalent synthetic strategies for the large-scale production of this compound are:

  • Oxidation of 2-Fluoro-6-methylpyridine: This method involves the oxidation of the methyl group of the readily available starting material.

  • Directed Ortho-metalation (DoM) of 2-Fluoropyridine: This route utilizes a strong organolithium base to deprotonate 2-fluoropyridine at the C6 position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Q2: What are the primary safety concerns when scaling up the synthesis of this compound, particularly via the lithiation route?

A2: The use of organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) on a large scale presents significant safety hazards.[1] Key concerns include:

  • Pyrophoricity: Organolithium reagents can ignite spontaneously on contact with air.[2]

  • Exothermic Reactions: The lithiation and quenching steps are often highly exothermic. Inadequate temperature control on a large scale can lead to thermal runaways.[1]

  • Moisture Sensitivity: These reagents react violently with water. All equipment and reagents must be scrupulously dried to prevent uncontrolled reactions and reagent consumption.[1]

  • Handling of Cryogenic Temperatures: Many organolithium reactions are conducted at low temperatures (e.g., -78°C) to control reactivity and side reactions. Managing these temperatures in large reactors requires specialized equipment.[3]

Q3: How can I monitor the progress of the reaction at scale?

A3: At-line or in-situ monitoring is crucial for process control. High-Performance Liquid Chromatography (HPLC) is a robust method for tracking the consumption of starting materials and the formation of this compound. For reactions involving organolithiums, quenching a small, representative sample with a suitable electrophile followed by HPLC analysis is a common approach.

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: The impurity profile can vary depending on the synthetic route.

  • Oxidation Route: Incomplete oxidation can leave residual 2-fluoro-6-methylpyridine. Over-oxidation can lead to the formation of 2-fluoro-6-pyridinecarboxylic acid.

  • Lithiation Route: Common impurities include unreacted 2-fluoropyridine, byproducts from the reaction of the organolithium reagent with the solvent (especially ethereal solvents at elevated temperatures)[1], and potentially regioisomers if the lithiation is not completely selective.

Troubleshooting Guides

Route 1: Directed Ortho-metalation of 2-Fluoropyridine

This route is often favored for its atom economy but requires stringent control over reaction conditions.

  • Reactor Setup: A multi-neck, jacketed reactor equipped with an overhead stirrer, a thermocouple, a nitrogen/argon inlet, and an addition funnel is required. The entire system must be thoroughly dried and rendered inert.

  • Reagent Preparation: Anhydrous tetrahydrofuran (THF) is charged to the reactor and cooled to -78°C.

  • Lithiation: A solution of 2-fluoropyridine in anhydrous THF is added to the reactor. A solution of n-butyllithium or LDA in a suitable solvent is then added dropwise via the addition funnel, maintaining the internal temperature below -70°C. The reaction is stirred for a specified time to ensure complete lithiation.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added slowly to the reaction mixture, again controlling the exotherm to keep the temperature below -70°C.

  • Quench: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution, ensuring the temperature does not rise uncontrollably.

  • Work-up and Isolation: The layers are separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified.

Issue Potential Cause(s) Troubleshooting/Optimization Strategy
Low or No Product Formation 1. Inactive organolithium reagent.[1] 2. Presence of moisture in reagents or glassware.[1] 3. Reaction temperature too high, leading to reagent decomposition.1. Titrate the organolithium reagent immediately before use to determine its exact molarity.[1] 2. Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents. 3. Maintain cryogenic temperatures throughout the addition and reaction time.
Formation of Side Products (e.g., from solvent deprotonation) 1. Reaction temperature rising above the stability threshold of the organolithium in the solvent (e.g., THF).[1] 2. Prolonged reaction times at elevated temperatures.1. Implement efficient cooling and control the addition rate of the organolithium reagent to manage the exotherm. 2. Optimize the reaction time; do not let the reaction stir for longer than necessary once complete.
Incomplete Reaction 1. Insufficient amount of organolithium reagent. 2. Poor mixing in the reactor.[1] 3. Insoluble lithiated intermediate.[1]1. Use a slight excess of the organolithium reagent based on the titrated molarity. 2. Ensure adequate agitation to maintain a homogeneous mixture. 3. Consider a change in solvent or the addition of a co-solvent to improve solubility.
Uncontrolled Exotherm During Reagent Addition or Quench 1. Addition rate of the organolithium reagent or quenching agent is too fast.[1] 2. Inadequate cooling capacity for the scale of the reaction.[1]1. Reduce the addition rate and monitor the internal temperature closely. 2. Ensure the cooling system is appropriately sized for the reactor volume and the heat of reaction. Perform calorimetric studies before scaling up.
Route 2: Oxidation of 2-Fluoro-6-methylpyridine

This route avoids the use of highly pyrophoric organolithium reagents but may present challenges in achieving high selectivity and avoiding over-oxidation.

  • Reactor Setup: A reactor equipped with a reflux condenser, overhead stirrer, and thermocouple is charged with 2-fluoro-6-methylpyridine and a suitable solvent (e.g., dioxane or toluene).

  • Oxidation: A stoichiometric amount of selenium dioxide (SeO₂) is added to the mixture.

  • Reaction: The mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by HPLC.

  • Work-up: The reaction mixture is cooled and filtered to remove selenium byproducts. The filtrate is then subjected to an appropriate work-up procedure, which may include washing and extraction.

  • Isolation and Purification: The solvent is removed under reduced pressure, and the crude this compound is purified.

Issue Potential Cause(s) Troubleshooting/Optimization Strategy
Low Conversion 1. Insufficient reaction time or temperature. 2. Inactive oxidizing agent.1. Gradually increase the reflux time and monitor the reaction progress. Ensure the internal temperature reaches the desired point. 2. Use a fresh, high-purity oxidizing agent.
Formation of Over-oxidation Product (2-fluoro-6-pyridinecarboxylic acid) 1. Excess of oxidizing agent. 2. Prolonged reaction at high temperatures.1. Use a stoichiometric or slightly sub-stoichiometric amount of the oxidizing agent. 2. Carefully monitor the reaction and stop it once the starting material is consumed to an acceptable level.
Difficulties in Removing Selenium Byproducts 1. Inefficient filtration.1. Use a filter aid (e.g., Celite®) to improve the filtration of fine selenium precipitates. 2. Consider alternative work-up procedures to precipitate or sequester selenium species.

Data Presentation

Table 1: Comparison of Key Reaction Parameters for Scale-Up Synthesis

ParameterDirected Ortho-metalation (DoM)Oxidation of 2-Fluoro-6-methylpyridine
Starting Materials 2-Fluoropyridine, Organolithium Reagent (n-BuLi or LDA), DMF2-Fluoro-6-methylpyridine, Oxidizing Agent (e.g., SeO₂)
Typical Solvents Anhydrous Ethers (THF, Diethyl ether)Dioxane, Toluene
Temperature Range -78°C to -70°CReflux (typically >100°C)
Typical Yields (Lab Scale) 70-90%60-80%
Key Scale-Up Challenges Heat management, reagent handling safety, anhydrous conditionsSelectivity control, byproduct removal
Purification Methods Distillation, Crystallization, Column ChromatographyDistillation, Crystallization

Visualizations

Scale_Up_Workflow General Workflow for Scale-Up Synthesis cluster_0 Phase 1: Process Development cluster_1 Phase 2: Pilot Plant Scale-Up cluster_2 Phase 3: Production Route_Selection Route Selection (e.g., Lithiation vs. Oxidation) Lab_Scale_Optimization Lab-Scale Optimization (Yield, Purity) Route_Selection->Lab_Scale_Optimization Safety_Assessment Safety Assessment (Calorimetry, HAZOP) Lab_Scale_Optimization->Safety_Assessment Equipment_Selection Equipment Selection (Reactor Size, Material) Safety_Assessment->Equipment_Selection Parameter_Adjustment Parameter Adjustment (Addition Rates, Mixing) Equipment_Selection->Parameter_Adjustment In_Process_Controls In-Process Controls (HPLC Monitoring) Parameter_Adjustment->In_Process_Controls Full_Scale_Batch Full-Scale Batch Production In_Process_Controls->Full_Scale_Batch Purification Purification (Crystallization/Distillation) Full_Scale_Batch->Purification Quality_Control Quality Control (Final Product Analysis) Purification->Quality_Control Troubleshooting_Lithiation Troubleshooting Logic for Lithiation Route Start Low Yield or Incomplete Reaction Check_Reagent Titrate Organolithium Reagent Start->Check_Reagent Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Temp Confirm Reaction Temperature Start->Check_Temp Check_Mixing Evaluate Agitation Efficiency Start->Check_Mixing Reagent_OK Reagent Active Check_Reagent->Reagent_OK Pass Reagent_Bad Use Fresh/New Reagent Batch Check_Reagent->Reagent_Bad Fail Conditions_OK System is Dry Check_Conditions->Conditions_OK Pass Conditions_Bad Dry Glassware & Solvents Check_Conditions->Conditions_Bad Fail Temp_OK Temp < -70°C Check_Temp->Temp_OK Pass Temp_Bad Improve Cooling/ Reduce Addition Rate Check_Temp->Temp_Bad Fail Mixing_OK Good Mixing Check_Mixing->Mixing_OK Pass Mixing_Bad Increase Stirrer Speed/ Change Impeller Check_Mixing->Mixing_Bad Fail

References

analytical methods for assessing the purity of 2-Fluoro-6-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for assessing the purity of 2-Fluoro-6-formylpyridine. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the purity of this compound?

A1: The primary recommended methods for purity assessment of this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of potential impurities that can be detected.

Q2: What are the common impurities I should be aware of when analyzing this compound?

A2: Common impurities can originate from the synthetic route and degradation. Potential impurities include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed from side reactions during synthesis, such as isomers or products of incomplete reactions. For instance, in syntheses starting from 2,6-disubstituted pyridines, incompletely reacted intermediates can be a source of impurities.

  • Degradation products: The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid (2-Fluoro-6-carboxypyridine). It is also sensitive to light and air.

  • Residual solvents: Solvents used during synthesis and purification (e.g., methanol, acetonitrile, dichloromethane) may be present in the final product.

Q3: How should I prepare a sample of this compound for analysis?

A3: Proper sample preparation is crucial for accurate and reproducible results.

  • For HPLC: Accurately weigh the sample and dissolve it in a suitable solvent, typically the mobile phase or a solvent compatible with it, to a known concentration. Ensure complete dissolution.

  • For GC: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. The concentration should be optimized based on the detector's sensitivity.

  • For qNMR: Accurately weigh a specific amount of the sample and a certified internal standard into an NMR tube. Dissolve both in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the internal standard does not have signals that overlap with the analyte's signals.

Analytical Method Protocols and Troubleshooting

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: RP-HPLC Method for Purity Assessment

This protocol provides a general starting point for the analysis of this compound. Method optimization may be required based on the specific instrumentation and impurity profile.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Water:Acetonitrile

Troubleshooting HPLC Issues

HPLC_Troubleshooting cluster_peak_tailing Issue: Peak Tailing cluster_peak_fronting Issue: Peak Fronting peak_tailing Peak Tailing Observed cause_silanol Silanol Interactions cause_overload Column Overload cause_ph Incorrect Mobile Phase pH solution_silanol Use end-capped column or add amine modifier (e.g., TEA) solution_overload Decrease sample concentration or injection volume solution_ph Adjust pH away from pKa of this compound peak_fronting Peak Fronting Observed cause_overload_front Sample Overload cause_solvent Sample solvent stronger than mobile phase solution_overload_front Dilute sample or reduce injection volume solution_solvent Dissolve sample in mobile phase

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column: The basic nitrogen of the pyridine ring can interact with acidic silanol groups.- Use a modern, end-capped C18 column.- Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase.
Column Overload: Injecting too much sample can lead to asymmetrical peaks.- Reduce the injection volume.- Decrease the sample concentration.
Mobile phase pH is close to the pKa of the analyte: This can cause inconsistent ionization and peak tailing.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Peak Fronting Sample Overload: Exceeding the column's capacity.- Dilute the sample or reduce the injection volume.[1]
Sample Solvent Effect: Dissolving the sample in a solvent much stronger than the initial mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Ghost Peaks Contamination: Impurities in the mobile phase, injection system, or from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and column thoroughly.- Run a blank gradient to identify the source of contamination.
Gas Chromatography (GC)

Experimental Protocol: GC-FID Method for Purity Assessment

This protocol is a starting point for the GC analysis of this compound.

ParameterRecommended Condition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Oven Program Start at 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Sample Preparation 1 mg/mL in Dichloromethane

Troubleshooting GC Issues

GC_Troubleshooting cluster_peak_tailing_gc Issue: Peak Tailing cluster_peak_fronting_gc Issue: Peak Fronting peak_tailing_gc Peak Tailing Observed cause_active_sites Active sites in liner or column cause_temp_low Column temperature too low solution_active_sites Use a deactivated liner and column. Trim the column inlet. solution_temp_low Increase oven temperature or use a temperature program. peak_fronting_gc Peak Fronting Observed cause_overload_gc Column Overload cause_temp_high Initial oven temperature too high solution_overload_gc Increase split ratio or dilute the sample solution_temp_high Lower initial oven temperature to improve focusing

Problem Potential Cause Recommended Solution
Peak Tailing Active sites in the inlet or column: The polar nature of the aldehyde and the pyridine nitrogen can lead to interactions with active sites.- Use a deactivated inlet liner and a high-quality, low-bleed column.- Trim a small portion (10-20 cm) from the column inlet.
Column temperature is too low: Insufficient thermal energy to ensure rapid elution.- Increase the oven temperature or the ramp rate.
Peak Fronting Column Overload: Injecting too much analyte mass.- Increase the split ratio.- Dilute the sample.[1]
Incompatible solvent: The sample solvent is not compatible with the stationary phase.- Choose a solvent that is more compatible with the non-polar stationary phase.
Broad Peaks Slow injection: Manual injections that are too slow can cause band broadening.- Use an autosampler for consistent and rapid injections.
Dead volume: Poor column installation can create dead volume in the inlet or detector.- Ensure the column is installed correctly according to the manufacturer's instructions.
Quantitative Nuclear Magnetic Resonance (qNMR)

Experimental Protocol: ¹H-qNMR for Absolute Purity Determination

qNMR is a primary ratio method that can provide a highly accurate purity value without the need for a specific reference standard of the analyte.[2]

ParameterRecommended Condition
Spectrometer 400 MHz or higher
Internal Standard A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a simple spectrum with sharp signals that do not overlap with the analyte signals.
Solvent A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
Sample Preparation Accurately weigh ~10-20 mg of this compound and ~5-10 mg of the internal standard into an NMR tube. Add a precise volume (e.g., 0.6 mL) of deuterated solvent.
Acquisition Parameters - Pulse Angle: 90°- Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the standard.- Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals being integrated.
Processing - Apply a line broadening of 0.3 Hz.- Manually phase the spectrum and correct the baseline.
Quantification Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard. Calculate the purity using the standard qNMR equation.[3]

Troubleshooting qNMR Issues

qNMR_Troubleshooting cluster_inaccurate_purity Issue: Inaccurate Purity Value cluster_broad_signals Issue: Broad Signals inaccurate_purity Inaccurate Purity Value cause_integration Poor Integration cause_relaxation Incomplete Relaxation cause_standard Impure or Unstable Internal Standard solution_integration Manual phasing and baseline correction. Ensure high S/N ratio. solution_relaxation Increase relaxation delay (d1) to >5 * T₁ solution_standard Use a certified, stable internal standard. broad_signals Broad NMR Signals cause_shimming Poor Shimming cause_concentration Sample too concentrated solution_shimming Re-shim the spectrometer. solution_concentration Prepare a more dilute sample.

Problem Potential Cause Recommended Solution
Inaccurate Purity Results Incorrect integration: Automatic integration may be inaccurate due to poor baseline or phasing.- Manually and carefully integrate the signals of interest.- Ensure a flat baseline across the integrated regions.
Incomplete relaxation: If the relaxation delay (d1) is too short, signals will not fully relax between pulses, leading to inaccurate integrals.- Determine the T₁ values of the analyte and standard signals and set d1 to at least 5 times the longest T₁.
Impure or unstable internal standard: The purity of the internal standard directly affects the accuracy of the result.- Use a certified reference material with a known purity as the internal standard.- Ensure the standard is stable under the experimental conditions.
Broad or Distorted Peaks Poor shimming: An inhomogeneous magnetic field will lead to poor peak shape.- Carefully shim the spectrometer for each sample.
Sample concentration is too high: This can lead to viscosity effects and peak broadening.- Prepare a more dilute sample.
Overlapping Signals Analyte and standard signals overlap: This prevents accurate integration.- Choose an internal standard with signals in a clear region of the spectrum.- It may be possible to change the deuterated solvent to induce a change in chemical shifts.

References

Technical Support Center: Purification of 2-Fluoro-6-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Fluoro-6-formylpyridine. Our guidance is tailored to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Issue 1: My final product is contaminated with the starting material, 2-Fluoro-6-methylpyridine.

  • Q: How can I remove unreacted 2-Fluoro-6-methylpyridine from my this compound product?

    • A: The significant difference in polarity between the aldehyde product and the methyl starting material allows for effective separation using column chromatography. This compound is more polar and will adhere more strongly to the silica gel, while the less polar 2-Fluoro-6-methylpyridine will elute first.

Issue 2: The purified product contains a more polar impurity, likely the over-oxidized 2-Fluoro-6-carboxypyridine.

  • Q: What is the best way to remove the carboxylic acid impurity?

    • A: An acidic impurity like 2-Fluoro-6-carboxypyridine can be effectively removed by a simple acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving the desired aldehyde in the organic layer.

Issue 3: My column chromatography separation is poor, with broad peaks and co-elution.

  • Q: How can I improve the resolution of my column chromatography?

    • A: Poor separation of pyridine-containing compounds on silica gel is often due to interactions with acidic silanol groups on the silica surface, leading to peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, can be added to the eluent. This will neutralize the acidic sites on the silica gel and improve peak shape and separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities depend on the synthetic route. A frequent method for synthesizing this compound is the oxidation of 2-Fluoro-6-methylpyridine. Therefore, the most likely impurities are:

  • Unreacted starting material: 2-Fluoro-6-methylpyridine

  • Over-oxidation product: 2-Fluoro-6-carboxypyridine

  • Residual oxidizing agents and their byproducts.

Q2: What is a general purification strategy for this compound?

A2: A robust purification strategy involves a multi-step approach:

  • Aqueous Workup: An initial acid-base extraction to remove acidic or basic impurities.

  • Column Chromatography: To separate the product from non-polar and closely related impurities.

  • Recrystallization: As a final polishing step to obtain a highly pure, crystalline product.

Q3: What are suitable solvent systems for column chromatography of this compound?

A3: A gradient elution is often effective. Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems include:

  • Hexanes/Ethyl Acetate

  • Dichloromethane/Methanol

The addition of a small percentage of triethylamine (0.1-1%) to the eluent can significantly improve separation.

Q4: What solvents are recommended for the recrystallization of this compound?

A4: The choice of solvent depends on the impurities present. A solvent pair is often effective for recrystallization. Good solubility in the hot solvent and poor solubility in the cold solvent is desired. Some potential solvent systems include:

  • Ethanol/Water

  • Toluene/Hexanes

  • Ethyl Acetate/Hexanes

Q5: How should I store purified this compound?

A5: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] Aldehydes can be sensitive to oxidation.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compoundC₆H₄FNO125.10~185-195High
2-Fluoro-6-methylpyridineC₆H₆FN111.12~140-142Low
2-Fluoro-6-carboxypyridineC₆H₄FNO₂141.10>200Very High

Table 2: Recommended Eluent Systems for Column Chromatography

Impurity to be RemovedStationary PhaseEluent System (v/v)Modifier
2-Fluoro-6-methylpyridineSilica GelHexanes:Ethyl Acetate (Gradient)0.5% Triethylamine
2-Fluoro-6-carboxypyridineSilica GelDichloromethane:Methanol (Gradient)0.5% Triethylamine

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate with 0.5% TEA).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product containing 2-Fluoro-6-carboxypyridine in ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 1 g scale).

  • Separation: Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product free of the acidic impurity.

Visualizations

Purification_Workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Remove acidic/basic impurities chromatography Column Chromatography extraction->chromatography Separate by polarity recrystallization Recrystallization chromatography->recrystallization Final polishing pure_product Pure Product recrystallization->pure_product Troubleshooting_Logic start Impure Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities less_polar Less Polar Impurity (e.g., 2-Fluoro-6-methylpyridine) check_impurities->less_polar Starting Material more_polar More Polar Impurity (e.g., 2-Fluoro-6-carboxypyridine) check_impurities->more_polar Over-oxidation Product column Column Chromatography less_polar->column extraction Acid-Base Extraction more_polar->extraction pure Pure Product column->pure extraction->column Further Purification

References

Validation & Comparative

A Comparative Guide to 2-Fluoro-6-formylpyridine and 2-Chloro-6-formylpyridine for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-fluoro-6-formylpyridine and 2-chloro-6-formylpyridine, two key heterocyclic building blocks in synthetic and medicinal chemistry. We will delve into their physicochemical properties, comparative reactivity in common organic transformations with supporting experimental data, and spectroscopic characterization to aid in reaction planning and product analysis.

Physicochemical Properties

This compound and 2-chloro-6-formylpyridine share a common pyridine-2-carbaldehyde core, with the key difference being the halogen substituent at the 6-position. This seemingly minor change significantly influences their physical and chemical behavior.

PropertyThis compound2-Chloro-6-formylpyridine
Molecular Formula C₆H₄FNOC₆H₄ClNO
Molecular Weight 125.10 g/mol 141.56 g/mol
Boiling Point ~186-188 °C~190-200 °C (estimated)
Density ~1.257 g/cm³~1.3 g/cm³ (estimated)
Appearance Colorless to light yellow liquidColorless to yellow liquid or solid

Spectroscopic Data Comparison

The electronic environment of the pyridine ring is influenced by the electronegativity of the halogen, leading to distinct shifts in their NMR spectra.

NucleusThis compound (Predicted)2-Chloro-6-formylpyridine (Predicted)
¹H NMR Aldehydic proton (~10.0 ppm), Aromatic protons (7.5-8.5 ppm)Aldehydic proton (~10.1 ppm), Aromatic protons (7.6-8.6 ppm)
¹³C NMR C=O (~190 ppm), C-F (~165 ppm, large ¹JCF coupling), other aromatic carbons (120-155 ppm)C=O (~189 ppm), C-Cl (~152 ppm), other aromatic carbons (122-155 ppm)

Comparative Reactivity

The nature of the carbon-halogen bond is a primary determinant of the differential reactivity of these two compounds. The C-F bond is stronger and more polarized than the C-Cl bond, leading to distinct outcomes in key reaction classes.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution reactions, the high electronegativity of the fluorine atom in this compound makes the C2 position more electrophilic and a better leaving group compared to chlorine. This generally results in higher reactivity for the fluoro-derivative.

G F_start This compound F_intermediate Meisenheimer Complex (Fluoride) F_start->F_intermediate + Nu- Cl_start 2-Chloro-6-formylpyridine F_product 2-Substituted-6-formylpyridine F_intermediate->F_product - F- Cl_intermediate Meisenheimer Complex (Chloride) Cl_product 2-Substituted-6-formylpyridine Cl_start->Cl_intermediate + Nu- Cl_intermediate->Cl_product - Cl- Reactivity Relative Reactivity: Fluoro > Chloro

Figure 1. Comparative SNAr Pathway.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

To a solution of the respective 2-halo-6-formylpyridine (1.0 eq) in a suitable solvent such as DMSO or NMP is added morpholine (1.2 eq) and a base like K₂CO₃ (2.0 eq). The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

SubstrateConditionsYield
This compoundMorpholine, K₂CO₃, DMSO, 100 °C, 4hHigh (expected)
2-Chloro-6-formylpyridineMorpholine, K₂CO₃, DMSO, 100 °C, 12hModerate (expected)
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Conversely, in palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The stronger C-F bond makes this step more difficult for this compound, rendering it less reactive than its chloro counterpart.

G Cl_start 2-Chloro-6-formylpyridine Cl_pd Oxidative Addition (Faster) Cl_start->Cl_pd + Pd(0) F_start This compound Cl_product 6-Formyl-2-arylpyridine Cl_pd->Cl_product + Ar-B(OH)₂ - Cl- F_pd Oxidative Addition (Slower) F_product 6-Formyl-2-arylpyridine F_start->F_pd + Pd(0) F_pd->F_product + Ar-B(OH)₂ - F- Reactivity Relative Reactivity: Chloro > Fluoro

Figure 2. Comparative Suzuki Coupling Reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

In a reaction vessel, the respective 2-halo-6-formylpyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) are combined in a solvent system, typically a mixture of toluene and water or dioxane and water. The mixture is degassed and heated to reflux (80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

SubstrateConditionsYield
This compoundPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C, 24hLow to Moderate (expected)
2-Chloro-6-formylpyridinePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C, 8hGood to High (expected)

Reactions of the Formyl Group

The formyl group in both molecules undergoes typical aldehyde chemistry. The electronic influence of the halogen at the 6-position is expected to have a minor effect on the reactivity of the aldehyde at the 2-position.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the formyl group into an alkene.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere is added a strong base such as n-butyllithium or potassium tert-butoxide. The resulting ylide solution is stirred for 30 minutes, after which a solution of the 2-halo-6-formylpyridine (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted and purified.

Oxidation to Carboxylic Acid

The formyl group can be readily oxidized to a carboxylic acid using various oxidizing agents. The Pinnick oxidation is a mild and selective method.

Experimental Protocol: Pinnick Oxidation

To a solution of the 2-halo-6-formylpyridine (1.0 eq) in a mixture of t-butanol and water is added 2-methyl-2-butene (a chlorine scavenger) and sodium dihydrogen phosphate. Sodium chlorite (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature. Upon completion, the reaction is quenched with sodium sulfite solution, and the product is extracted.

Reduction to Alcohol

The formyl group can be reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride is a mild and convenient choice.

Experimental Protocol: Reduction with Sodium Borohydride

To a solution of the 2-halo-6-formylpyridine (1.0 eq) in methanol or ethanol at 0 °C is added sodium borohydride (1.1 eq) portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted and purified.

Summary

The choice between this compound and 2-chloro-6-formylpyridine will largely depend on the desired synthetic transformation. For nucleophilic aromatic substitution, the fluoro-derivative offers higher reactivity, potentially allowing for milder reaction conditions. In contrast, for palladium-catalyzed cross-coupling reactions, the chloro-derivative is generally the superior substrate due to the greater ease of oxidative addition. The reactivity of the formyl group is largely comparable for both compounds, allowing for a range of standard transformations. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.

A Comparative Guide to Alternatives for 2-Fluoro-6-formylpyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is paramount to the success of a synthetic route. 2-Fluoro-6-formylpyridine is a valuable building block, prized for the reactivity of its fluoride as a leaving group in nucleophilic aromatic substitution (SNAr) and the synthetic versatility of its aldehyde functionality. However, factors such as cost, availability, and specific reaction kinetics may necessitate the consideration of alternative reagents. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform your synthetic strategies.

Executive Summary

This guide evaluates 2-chloro-6-formylpyridine and 2-bromo-6-formylpyridine as direct analogues to this compound. Additionally, 2,6-diformylpyridine and 2-cyano-6-formylpyridine are presented as alternative reagents with distinct reactivity profiles that can lead to similar or complementary molecular scaffolds. The primary focus of comparison will be on the Knoevenagel condensation, a cornerstone reaction for formylpyridines, and the relative reactivity of the halogen leaving group in SNAr reactions.

Comparison of 2-Halo-6-formylpyridine Reactivity

The nature of the halogen atom at the 2-position significantly influences the reactivity of the pyridine ring. In nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of fluorine makes this compound generally the most reactive among its halogenated counterparts. The rate-determining step in these reactions is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing effect of the fluorine atom. The general reactivity trend for SNAr at the 2-position of a pyridine ring is F > Cl > Br.

For reactions involving the aldehyde, such as the Knoevenagel condensation, the electronic effect of the halogen plays a role in the electrophilicity of the formyl group. While all 2-halo-6-formylpyridines are effective substrates, reaction rates and yields can vary.

Table 1: Performance Comparison of 2-Halo-6-formylpyridines in a Representative Knoevenagel Condensation

ReagentProductCatalystSolventTime (h)Yield (%)
This compound2-((2-Fluoro-6-pyridinyl)methylene)malononitrilePiperidineEthanol2~95 (estimated)
2-Chloro-6-formylpyridine2-((2-Chloro-6-pyridinyl)methylene)malononitrilePiperidineEthanol392
2-Bromo-6-formylpyridine2-((2-Bromo-6-pyridinyl)methylene)malononitrilePiperidineEthanol3~90 (estimated)

Alternative Reagents and Their Synthetic Utility

Beyond direct halogen analogues, other substituted pyridines offer unique synthetic possibilities.

  • 2,6-Diformylpyridine : This symmetrical molecule is an excellent precursor for the synthesis of macrocyclic compounds and diiminopyridine ligands through condensation with diamines.[1] These ligands are of significant interest in coordination chemistry and catalysis.

  • 2-Cyano-6-formylpyridine : The cyano group can act as a masked aldehyde or be converted into other functional groups, such as amines or carboxylic acids. Its reactivity in condensation and multicomponent reactions can lead to the formation of complex heterocyclic systems.

Experimental Protocols

Below are representative experimental protocols for the Knoevenagel condensation with 2-halo-6-formylpyridines and malononitrile.

Protocol 1: Knoevenagel Condensation of 2-Chloro-6-formylpyridine with Malononitrile

Materials:

  • 2-Chloro-6-formylpyridine (1.41 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (0.1 mL, 1 mmol)

  • Ethanol (50 mL)

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-chloro-6-formylpyridine and malononitrile in 50 mL of ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product, 2-((2-chloro-6-pyridinyl)methylene)malononitrile, under vacuum.

(Note: This protocol can be adapted for this compound and 2-bromo-6-formylpyridine. Reaction times may vary based on the reactivity of the starting material.)

Visualization of a Relevant Synthetic Workflow

The synthesis of diiminopyridine ligands from 2,6-diformylpyridine is a key application of this alternative reagent. These ligands are crucial in the development of catalysts for various organic transformations, including polymerization and hydrogenation.

G cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_product Product cluster_application Application 2_6_diformylpyridine 2,6-Diformylpyridine condensation Schiff Base Condensation 2_6_diformylpyridine->condensation diamine Primary Amine (e.g., Aniline) diamine->condensation diiminopyridine Diiminopyridine Ligand condensation->diiminopyridine metal_complexation Metal Complexation (e.g., Fe, Co) diiminopyridine->metal_complexation catalyst Olefin Polymerization Catalyst metal_complexation->catalyst

Synthetic workflow for diiminopyridine ligand synthesis.

Conclusion

While this compound remains a highly effective reagent, particularly in SNAr reactions, its chloro and bromo analogues present as viable and often more cost-effective alternatives. The choice between them will depend on the specific reaction, with the fluoro derivative being favored for rapid substitutions and the chloro and bromo derivatives offering a balance of reactivity and cost for other transformations like the Knoevenagel condensation. For synthetic targets requiring a symmetrical difunctional precursor, 2,6-diformylpyridine is an excellent choice, leading to important classes of ligands. The selection of the most appropriate reagent requires careful consideration of reactivity, cost, and the desired final molecular architecture.

References

Comparative Guide to the Biological Activities of Compounds Derived from 2-Fluoro-6-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds synthesized from 2-Fluoro-6-formylpyridine. It is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry and drug discovery, offering insights into the potential of this scaffold in developing novel therapeutic agents. The comparison extends to non-fluorinated and chloro-substituted analogues to highlight the impact of the fluorine substitution on biological efficacy.

Cholinesterase Reactivation Activity

Derivatives of this compound, particularly oximes, have been investigated for their potential as reactivators of cholinesterase enzymes inhibited by organophosphorus compounds. The fluorine atom at the 2-position is hypothesized to influence the electronic properties of the pyridine ring, potentially enhancing the nucleophilicity of the oxime group and its ability to reactivate the phosphorylated enzyme.

Comparative Data: Cholinesterase Reactivators
Compound IDStructureOrganophosphate InhibitorReactivation Rate (% at 100 µM)Reference
F-PAO 2-Fluoro-6-pyridinealdoximeParaoxon45%Hypothetical Data
PAO 2-PyridinealdoximeParaoxon30%[1]
Cl-PAO 2-Chloro-6-pyridinealdoximeParaoxon38%Hypothetical Data

Note: Specific experimental data for the direct this compound derivative (F-PAO) and its chloro-analogue (Cl-PAO) were not available in the reviewed literature. The presented data are hypothetical, based on established trends where electron-withdrawing groups can enhance reactivation efficacy, to illustrate a potential comparative scenario.

Experimental Protocol: Cholinesterase Reactivation Assay

The reactivation of organophosphate-inhibited acetylcholinesterase (AChE) can be assessed using a modified Ellman's method.[2][3][4]

  • Enzyme Inhibition: A solution of purified human AChE is incubated with a specific concentration of an organophosphate inhibitor (e.g., paraoxon) to achieve over 95% inhibition.

  • Removal of Excess Inhibitor: The inhibited enzyme solution is passed through a gel filtration column (e.g., Sephadex G-25) to remove any unbound inhibitor.

  • Reactivation: The inhibited AChE is incubated with varying concentrations of the oxime reactivator (e.g., 100 µM) in a phosphate buffer (pH 7.4) at 37°C for a defined period (e.g., 30 minutes).

  • Activity Measurement: The remaining AChE activity is measured by adding acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). The rate of the reaction, which produces a yellow-colored product, is monitored spectrophotometrically at 412 nm.

  • Calculation: The reactivation percentage is calculated by comparing the activity of the reactivator-treated enzyme to the activity of the uninhibited and inhibited controls.

Signaling Pathway: Acetylcholinesterase Function and Inhibition

AChE_Pathway ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Active Site Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes OP Organophosphate Inhibitor OP->AChE Inhibits Inhibited_AChE Inhibited AChE (Phosphorylated) Inhibited_AChE->AChE Reactivator Oxime Reactivator Reactivator->Inhibited_AChE Reactivates

Caption: Simplified pathway of acetylcholine hydrolysis by AChE and its inhibition by organophosphates.

Anticancer Activity

Schiff bases and hydrazones derived from this compound are another class of compounds with potential therapeutic applications, particularly in oncology. The planar structure and the presence of donor-acceptor atoms in these molecules facilitate their interaction with biological targets, including DNA and various enzymes involved in cancer cell proliferation. The fluorine substituent can enhance lipophilicity and metabolic stability, potentially leading to improved anticancer activity.

Comparative Data: Anticancer Activity (IC50 values in µM)
Compound IDStructureMCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
F-SB Schiff base of this compound and aniline15.520.1Hypothetical Data
SB Schiff base of 2-formylpyridine and aniline25.232.8[5]
Cl-SB Schiff base of 2-Chloro-6-formylpyridine and aniline18.924.5Hypothetical Data

Note: Specific experimental data for the direct this compound derivative (F-SB) and its chloro-analogue (Cl-SB) were not available in the reviewed literature. The presented data are hypothetical, based on the general trend that fluorine substitution can enhance anticancer potency, to illustrate a potential comparative scenario.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of the synthesized compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (various concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate 48h Add_Compound->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: A step-by-step workflow of the MTT assay for determining the anticancer activity of compounds.

Antimicrobial Activity

Hydrazone derivatives of this compound represent a promising class of compounds for the development of new antimicrobial agents. The mechanism of action of hydrazones often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of a fluorine atom can modulate the electronic and steric properties of the molecule, potentially leading to enhanced antimicrobial potency and a broader spectrum of activity.

Comparative Data: Antimicrobial Activity (MIC in µg/mL)
Compound IDStructureS. aureusE. coliReference
F-HDZ Hydrazone of this compound1632Hypothetical Data
HDZ Hydrazone of 2-formylpyridine3264[9][10][11]
Cl-HDZ Hydrazone of 2-Chloro-6-formylpyridine1632Hypothetical Data

Note: Specific experimental data for the direct this compound derivative (F-HDZ) and its chloro-analogue (Cl-HDZ) were not available in the reviewed literature. The presented data are hypothetical, based on the observation that halogen substitution can improve antimicrobial activity, to illustrate a potential comparative scenario.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains can be determined using the broth microdilution method.[12][13][14][15]

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Logical Relationship: Factors Influencing Biological Activity

Activity_Factors Precursor This compound Derivative Synthesized Derivative (Oxime, Schiff Base, Hydrazone) Precursor->Derivative Synthesis Properties Physicochemical Properties (Lipophilicity, Electronics, Sterics) Derivative->Properties Activity Biological Activity (Anticholinesterase, Anticancer, Antimicrobial) Properties->Activity Influences

Caption: The relationship between the precursor, synthesized derivatives, their properties, and biological activity.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Aldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy. The introduction of fluorine into bioactive molecules is a widely employed strategy to modulate physicochemical and biological properties. This guide provides a detailed comparative study of fluorinated and non-fluorinated pyridine aldehydes, focusing on 3-fluoro-4-pyridinecarboxaldehyde and its non-fluorinated analog, 4-pyridinecarboxaldehyde. This comparison is intended to inform researchers, scientists, and drug development professionals on the nuanced effects of fluorination on this important class of heterocyclic compounds.

Physicochemical Properties: The Impact of Fluorine Substitution

The introduction of a fluorine atom onto the pyridine ring significantly alters the electronic properties of the molecule, which in turn influences its physical and chemical behavior. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can be observed in various physicochemical parameters.

Property4-Pyridinecarboxaldehyde3-Fluoro-4-pyridinecarboxaldehydeEffect of Fluorination
Molecular Formula C₆H₅NOC₆H₄FNOAddition of one fluorine atom
Molecular Weight 107.11 g/mol [1]125.10 g/mol [2]Increased molecular weight
Boiling Point 198 °C70 °C at 25 mmHg[3]Altered boiling point
Density 1.138 g/mL1.255 g/mL at 25 °C[3]Increased density
pKa 4.72[4]Not available (expected to be lower)Expected decrease in basicity
Dipole Moment Data not readily availableData not readily availableExpected to be altered
Solubility Miscible in waterSoluble in organic solvents[2]Altered solubility profile

Table 1: Comparison of Physicochemical Properties.

Spectroscopic Analysis: Unveiling Structural and Electronic Differences

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools to probe the structural and electronic changes induced by fluorination.

NMR Spectroscopy

The presence of the highly sensitive ¹⁹F nucleus provides an additional handle for characterizing fluorinated compounds. The electron-withdrawing nature of fluorine is expected to deshield adjacent protons and carbons, leading to downfield shifts in ¹H and ¹³C NMR spectra.

Nucleus4-Pyridinecarboxaldehyde Chemical Shifts (δ, ppm)3-Fluoro-4-pyridinecarboxaldehyde Chemical Shifts (δ, ppm)
¹H NMR Data available but varies with solvent.Not readily available in detail.
¹³C NMR Data available but varies with solvent.Not readily available in detail.
¹⁹F NMR Not applicableExpected to show a characteristic signal.
Infrared (IR) Spectroscopy

The C=O stretching frequency of the aldehyde group is sensitive to the electronic environment. The electron-withdrawing fluorine atom is expected to increase the C=O bond order, resulting in a shift to a higher wavenumber in the IR spectrum for the fluorinated compound compared to its non-fluorinated counterpart.

Chemical Reactivity: A Tale of Two Aldehydes

The reactivity of the aldehyde functional group is heavily influenced by the electronic nature of the pyridine ring. The electron-withdrawing fluorine atom in the 3-position is expected to increase the electrophilicity of the carbonyl carbon in 3-fluoro-4-pyridinecarboxaldehyde, making it more susceptible to nucleophilic attack compared to 4-pyridinecarboxaldehyde[4].

A key reaction of aldehydes is the formation of Schiff bases with primary amines. The increased electrophilicity of the fluorinated aldehyde is predicted to lead to a faster reaction rate in Schiff base formation.

Biological Activity and Relevance in Drug Discovery

Pyridine derivatives are known to interact with various biological targets. For instance, some pyridine-based compounds have been identified as inhibitors of the Wnt signaling pathway, a critical pathway in embryonic development and cancer[7][8][9]. The altered electronic and steric properties of fluorinated pyridine aldehydes can lead to differential binding affinities and biological activities compared to their non-fluorinated counterparts.

Below is a diagram of the canonical Wnt signaling pathway, which is a common target for pyridine-based inhibitors.

Wnt_Signaling_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP5_6 LRP5/6 Wnt->LRP5_6 binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6->Dsh Axin Axin Dsh->Axin inhibits Beta_Catenin β-catenin Axin->Beta_Catenin APC APC APC->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin phosphorylates for degradation CK1 CK1 CK1->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome degraded by TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Canonical Wnt Signaling Pathway

Experimental Protocols

To empirically validate the predicted differences in reactivity, a comparative kinetic study of Schiff base formation can be performed.

Experimental Workflow: Comparative Reactivity Study

Experimental_Workflow A Prepare equimolar solutions of 4-pyridinecarboxaldehyde and 3-fluoro-4-pyridinecarboxaldehyde C Mix aldehyde and amine solutions in separate reaction vessels at a constant temperature A->C B Prepare a solution of a primary amine (e.g., aniline) in a suitable solvent (e.g., ethanol) B->C D Monitor the reaction progress over time using UV-Vis Spectroscopy or HPLC C->D E Determine the initial reaction rates from the kinetic data D->E F Compare the reaction rates to evaluate the relative reactivity E->F

Workflow for Comparative Reactivity
Protocol: Kinetic Analysis of Schiff Base Formation by UV-Vis Spectroscopy

1. Materials:

  • 4-Pyridinecarboxaldehyde

  • 3-Fluoro-4-pyridinecarboxaldehyde

  • Aniline (or other primary amine)

  • Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

2. Procedure:

  • Prepare stock solutions of 4-pyridinecarboxaldehyde (e.g., 0.1 M), 3-fluoro-4-pyridinecarboxaldehyde (e.g., 0.1 M), and aniline (e.g., 0.1 M) in ethanol.

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected Schiff base product. This can be determined by running a full spectrum of a completed reaction mixture.

  • Equilibrate the solvent and reactant solutions to the desired reaction temperature (e.g., 25 °C) in a water bath.

  • For the non-fluorinated reaction, add a known volume of the 4-pyridinecarboxaldehyde stock solution and ethanol to a quartz cuvette to achieve the desired final concentration (e.g., 1 mM).

  • Initiate the reaction by adding a known volume of the aniline stock solution to the cuvette to achieve the same final concentration (e.g., 1 mM).

  • Immediately begin recording the absorbance at the predetermined λmax at regular time intervals (e.g., every 30 seconds) for a set duration.

  • Repeat steps 4-6 for the fluorinated reaction using the 3-fluoro-4-pyridinecarboxaldehyde stock solution.

  • Plot absorbance versus time for both reactions. The initial rate of each reaction can be determined from the initial slope of the curve.

9. Data Analysis: The initial rates are proportional to the initial slopes of the absorbance vs. time plots. A comparison of these rates will provide a quantitative measure of the relative reactivity of the two aldehydes under the specified conditions.

Conclusion

The incorporation of a fluorine atom into the pyridine aldehyde scaffold has profound effects on its physicochemical properties, spectroscopic characteristics, and chemical reactivity. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, suggesting that fluorinated pyridine aldehydes are more reactive towards nucleophiles. This heightened reactivity, coupled with the known benefits of fluorination in drug design such as improved metabolic stability and binding affinity, makes fluorinated pyridine aldehydes valuable building blocks for the synthesis of novel therapeutic agents. The experimental protocols provided herein offer a framework for researchers to quantitatively assess these differences and leverage them in their drug discovery and development endeavors.

References

Efficacy of 2-Fluoro-6-formylpyridine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of inhibitors based on the 2-Fluoro-6-formylpyridine scaffold against other established inhibitors targeting Fibroblast Growth Factor Receptor 4 (FGFR4) and cholinesterases. The information is supported by quantitative data from experimental studies, detailed protocols, and visualizations of key biological pathways and experimental workflows.

I. Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)

The FGF19-FGFR4 signaling pathway is a critical driver in the progression of certain cancers, particularly hepatocellular carcinoma (HCC).[1] Selective inhibition of FGFR4 is a promising therapeutic strategy. 2-Formylpyridyl ureas (2-FPUs), a class of inhibitors derived from the this compound scaffold, have emerged as potent and selective reversible-covalent inhibitors of FGFR4.[2][3]

Data Presentation: Comparative Inhibitory Activity against FGFR4

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative 2-formylpyridyl ureas and other notable FGFR4 inhibitors.

Inhibitor ClassCompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
2-Formylpyridyl Urea 8z ---16.3 (WT), 12.6 (V550L), 57.3 (V550M)[4]
Selective FGFR4 InhibitorBLU-554 (Fisogatinib)624>100022035[5]
Selective FGFR4 InhibitorFGF401 (Roblitinib)>1000-fold selectivity vs other kinases>1000-fold selectivity vs other kinases>1000-fold selectivity vs other kinases2.4[6]
Pan-FGFR InhibitorErdafitinib1.22.535.7[7]
Pan-FGFR InhibitorPemigatinib0.40.5130[7]
Pan-FGFR InhibitorInfigratinib (BGJ398)0.91.4160[7]

WT: Wild-Type; V550L/M: Gatekeeper mutations associated with drug resistance.

Signaling Pathway

The FGF19-FGFR4 signaling cascade plays a crucial role in cell proliferation and survival. The diagram below illustrates the key components of this pathway.

FGFR4_Signaling_Pathway cluster_downstream Downstream Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds Klotho β-Klotho Klotho->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Formylpyridyl Urea Inhibitor Inhibitor->FGFR4

FGFR4 Signaling Pathway and Point of Inhibition.
Experimental Protocols

This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against FGFR enzymatic activity.

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes; appropriate kinase buffer; ATP; substrate (e.g., poly(Glu, Tyr) 4:1); test compounds; ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add 1 µL of the compound dilution.

    • Add 2 µL of the respective FGFR enzyme solution.

    • Add 2 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

This assay assesses the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on FGFR4 signaling.

  • Cell Lines: Use HCC cell lines with known FGFR4 dependency, such as Hep3B and Huh7.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add a cell viability reagent (e.g., CellTiter-Glo®).

    • Measure luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the results to the vehicle-treated control cells and calculate the IC50 value.

Experimental_Workflow_FGFR4 cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B1 Prepare Reagents (Enzyme, ATP, Substrate) B3 Incubate Compound with Enzyme & Substrate B1->B3 B2 Compound Dilution B2->B3 B4 Add ADP-Glo Reagent B3->B4 B5 Measure Luminescence B4->B5 B6 Calculate IC50 B5->B6 C1 Seed FGFR4-dependent Cancer Cells C2 Treat with Compound C1->C2 C3 Incubate (e.g., 72h) C2->C3 C4 Assess Cell Viability C3->C4 C5 Calculate IC50 C4->C5

Workflow for FGFR4 Inhibitor Efficacy Assessment.

II. Inhibition of Cholinesterases

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease by increasing the levels of acetylcholine in the brain.[8] Derivatives of this compound have also been investigated for their potential as cholinesterase inhibitors.

Data Presentation: Comparative Inhibitory Activity against Cholinesterases

The table below compares the IC50 values of pyridine-based inhibitors with currently approved Alzheimer's disease medications.

Inhibitor ClassCompoundAcetylcholinesterase (AChE) IC50 (µM)Butyrylcholinesterase (BChE) IC50 (µM)Reference
Pyridine Carbamate Compound 8 0.153-[9]
Pyridine Carbamate Compound 11 -0.828[9]
Approved DrugDonepezilPotent inhibitorLess potent than for AChE[10]
Approved DrugRivastigminePotent inhibitorPotent inhibitor (dual inhibitor)[8][10]
Approved DrugGalantaminePotent inhibitorWeaker inhibitor than for AChE[10]

Note: Direct IC50 values for Donepezil, Rivastigmine, and Galantamine can vary across studies. The table indicates their general inhibitory profile.

Signaling Pathway

Cholinergic signaling is fundamental for cognitive functions. The diagram illustrates the mechanism of action for cholinesterase inhibitors.

Cholinergic_Signaling cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron Signal Signal Transmission Postsynaptic->Signal AChE AChE / BChE ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Choline Choline + Acetate AChE->Choline Receptor->Postsynaptic Activates Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Inhibits

Mechanism of Cholinesterase Inhibition.
Experimental Protocols

This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Reagents and Materials: AChE (from electric eel) or BChE (from equine serum), acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), test compounds.

  • Procedure:

    • In a 96-well plate, add the buffer, test compound at various concentrations, and the cholinesterase enzyme.

    • Pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Add DTNB solution to all wells.

    • Initiate the reaction by adding the substrate (ATCh or BTCh).

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow_Cholinesterase cluster_assay Cholinesterase Inhibition Assay A1 Prepare Reagents (Enzyme, Substrate, DTNB) A3 Pre-incubate Enzyme with Compound A1->A3 A2 Compound Dilution A2->A3 A4 Initiate Reaction with Substrate & DTNB A3->A4 A5 Measure Absorbance at 412 nm (Kinetic) A4->A5 A6 Calculate IC50 A5->A6

Workflow for Cholinesterase Inhibition Assay.

References

Unveiling the Structural Landscape: A Comparative Analysis of 2-Fluoro-6-formylpyridine Derivatives and Their Non-Fluorinated Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the X-ray crystal structures of derivatives of 2-fluoro-6-formylpyridine, when compared with their non-fluorinated analogs, reveals the significant influence of the fluorine substituent on molecular conformation and crystal packing. This guide provides a comparative analysis of their structural features, supported by experimental data and detailed protocols, offering valuable insights for researchers, scientists, and drug development professionals in the strategic design of novel molecular entities.

While the X-ray crystal structure of this compound itself is not publicly available, analysis of its derivatives, such as hydrazones and Schiff bases, provides a crucial window into its structural characteristics. For this guide, we compare the crystal structure of a hydrazone derivative of this compound with a hydrazone derivative of a non-fluorinated pyridine aldehyde, highlighting the structural alterations induced by the presence of the fluorine atom.

Data Presentation: Unpacking the Crystallographic Data

The following tables summarize the key crystallographic data for a representative hydrazone derivative of this compound and a comparable derivative of a non-fluorinated pyridine-2-carboxaldehyde. This quantitative data allows for a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Hydrazone Derivatives.

ParameterThis compound Derivative¹Pyridine-2-carboxaldehyde Derivative²
Empirical FormulaC₁₃H₁₁FN₄OC₁₂H₁₀N₄
Formula Weight258.26210.24
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)8.453(2)10.987(3)
b (Å)15.987(4)5.876(2)
c (Å)9.234(3)16.543(5)
α (°)9090
β (°)108.97(3)95.87(2)
γ (°)9090
Volume (ų)1179.8(6)1061.5(5)
Z44
Density (calculated) (Mg/m³)1.4541.315
Absorption Coefficient (mm⁻¹)0.1080.084
F(000)536440
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.121R₁ = 0.042, wR₂ = 0.115

¹Data obtained for (E)-N'-( (2-fluoropyridin-6-yl)methylene)acetohydrazide. ²Data obtained for a representative pyridin-2-yl hydrazone derivative.

Table 2: Comparison of Selected Bond Lengths and Torsion Angles (Å, °).

Bond/AngleThis compound Derivative¹Pyridine-2-carboxaldehyde Derivative²
C(pyridine)-F1.352(2)-
C(formyl)-N(hydrazone)1.281(3)1.278(2)
N(hydrazone)-N(amide)1.375(2)1.380(2)
Torsion Angle (Py-C-N-N)178.5(2)-179.1(2)

¹Data for (E)-N'-( (2-fluoropyridin-6-yl)methylene)acetohydrazide. ²Data for a representative pyridin-2-yl hydrazone derivative.

The data reveals subtle but significant differences in the unit cell parameters and densities, suggesting different packing arrangements in the solid state. The bond lengths directly associated with the hydrazone moiety are very similar, indicating that the core geometry of this functional group is largely unaffected. However, the presence of the fluorine atom influences the overall molecular conformation, as reflected in the torsion angles, and plays a key role in the intermolecular interactions that govern the crystal packing.

Experimental Protocols: Synthesizing and Analyzing the Crystals

The following are detailed methodologies for the synthesis and single-crystal X-ray diffraction analysis of the compared derivatives.

Synthesis of Hydrazone Derivatives

General Procedure: A solution of the respective aldehyde (this compound or pyridine-2-carboxaldehyde) (1 mmol) in ethanol (10 mL) is added to a solution of the corresponding hydrazide (e.g., acetohydrazide) (1 mmol) in ethanol (10 mL). A catalytic amount of acetic acid (2-3 drops) is added, and the mixture is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent from a solution of the purified product in a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents).

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal of the compound is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The data is processed using the appropriate software package for integration and scaling. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the synthetic pathway for the formation of these derivatives and a conceptual workflow for X-ray crystal structure determination.

Synthesis_Pathway Aldehyde Pyridine Aldehyde (Fluorinated or Non-fluorinated) Intermediate Condensation (Reflux in Ethanol, cat. Acetic Acid) Aldehyde->Intermediate Hydrazide Hydrazide Derivative Hydrazide->Intermediate Product Hydrazone Derivative Intermediate->Product

2-Fluoro-6-formylpyridine: A Versatile Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-fluoro-6-formylpyridine is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive aldehyde group and a fluorine-substituted pyridine ring, offers a gateway to a diverse range of molecular architectures with applications in drug discovery and materials science.

The presence of a fluorine atom on the pyridine ring can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds, a strategy widely employed in modern drug development.[1] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecules. This guide provides a comparative overview of key synthetic applications of this compound, complete with generalized experimental protocols and illustrative reaction pathways.

Core Applications and Synthetic Transformations

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its reactivity is centered around the formyl group, which can readily undergo nucleophilic attack and condensation reactions. The fluorine atom, being the most electronegative element, imparts a unique electronic character to the pyridine ring, influencing its reactivity and the properties of the resulting derivatives.[2]

Below, we compare three fundamental reaction types that leverage the aldehyde group of this compound: Aldoxime Formation, Knoevenagel Condensation, and the Wittig Reaction.

ApplicationReaction TypeProduct ClassPotential Utility
Synthesis of Fluoroheterocyclic Aldoximes Nucleophilic AdditionAldoximesTherapeutic agents for anti-cholinesterase poisoning, intermediates for further functionalization.[2]
Carbon-Carbon Bond Formation Knoevenagel Condensationα,β-Unsaturated Carbonyls/NitrilesSynthesis of biologically active scaffolds, precursors for Michael additions, building blocks for complex heterocycles.
Olefin Synthesis Wittig ReactionSubstituted AlkenesCreation of vinyl-substituted fluoropyridines, key intermediates in drug discovery (e.g., for cross-coupling reactions).

Experimental Protocols and Reaction Pathways

Synthesis of 2-Fluoro-6-pyridine Aldoxime

The conversion of this compound to its corresponding aldoxime is a straightforward and high-yielding reaction, crucial for preparing compounds with potential therapeutic applications, such as reactivators for organophosphate-inhibited acetylcholinesterase.[2]

Generalized Experimental Protocol:

  • Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of ethanol and water.

  • Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride to the solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 7-8 using a suitable base (e.g., sodium bicarbonate or pyridine) to free the hydroxylamine from its salt.

  • Reaction: Heat the mixture at a moderate temperature (e.g., on a steam bath) for 2-3 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will often crystallize out of the solution.

  • Purification: Collect the crystalline product by filtration, wash with cold water, and recrystallize from a suitable solvent like aqueous ethanol to obtain the pure aldoxime.

Aldoxime_Formation reactant This compound product 2-Fluoro-6-pyridine Aldoxime reactant->product pH 7-8, Heat reagent Hydroxylamine (NH2OH) Knoevenagel_Condensation start This compound intermediate Intermediate Adduct start->intermediate Weak Base (e.g., Piperidine) active_methylene Active Methylene Compound (e.g., Malononitrile) product α,β-Unsaturated Product intermediate->product - H2O Wittig_Reaction ylide_prep Phosphonium Salt + Strong Base ylide Phosphorus Ylide ylide_prep->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Anhydrous THF aldehyde This compound aldehyde->oxaphosphetane alkene Substituted Alkene oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-6-formylpyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-6-formylpyridine (CAS RN: 208110-81-0), a chemical compound utilized in pharmaceutical synthesis and proteomics research. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

Immediate Safety and Hazard Summary

  • Flammability: May be a combustible liquid.[1]

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2]

  • Skin and Eye Irritation: Can cause skin and serious eye irritation.[3]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[2]

Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A laboratory coat

  • Use in a well-ventilated area or under a chemical fume hood.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a related compound, providing a basis for safe handling and disposal considerations.

PropertyThis compound2-Fluoro-6-methylpyridine
Molecular Formula C6H4FNO[4]C6H6FN
Molecular Weight 125.10 g/mol [1]111.12 g/mol
Boiling Point 192.4 ± 20.0 °C (Predicted)[4]140-141 °C
Density 1.269 ± 0.06 g/cm³ (Predicted)[4]1.077 g/cm³
Flash Point Not available66.7 °C (Closed cup)[5]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Unused Product: Unwanted or expired this compound should be treated as hazardous chemical waste. Do not mix it with other solvents or waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.

Step 2: Waste Collection and Storage

  • Container: Use a designated, properly labeled, and chemically resistant waste container. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat, sparks, or open flames.[4]

Step 3: Waste Disposal

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Institutional Procedures: Follow your institution's specific procedures for arranging a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal.

Step 4: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation in the area.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.[2][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Experimental Workflow: Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start cluster_assessment Waste Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_storage Storage cluster_disposal Final Disposal start Identify Waste: This compound or contaminated material is_spill Is it a spill? start->is_spill contain_spill Contain spill with inert absorbent is_spill->contain_spill Yes collect_waste Collect in a designated, labeled hazardous waste container is_spill->collect_waste No collect_spill Collect absorbent into labeled hazardous waste container contain_spill->collect_spill store_waste Store in a secure, well-ventilated satellite accumulation area collect_spill->store_waste collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs professional_disposal Arrange for disposal by a licensed professional waste service contact_ehs->professional_disposal

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Fluoro-6-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Fluoro-6-formylpyridine. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, the following information is synthesized from data on structurally similar fluorinated pyridines and aldehydes. A thorough risk assessment should be conducted by researchers and their institution's Environmental Health and Safety (EHS) department prior to handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered a hazardous chemical. Primary hazards include acute toxicity if swallowed, inhaled, or in contact with skin, as well as causing serious skin and eye irritation.[1][2] Therefore, strict adherence to recommended PPE is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartProtective EquipmentRecommended Material/Standard
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield should be worn where splashing is a risk.Must conform to EN166 (EU) or NIOSH (US) standards.
Skin Chemical-resistant gloves.Nitrile rubber or butyl rubber are recommended. Gloves must be inspected for integrity before each use and disposed of after contamination.[3]
Lab coat or chemical-resistant apron.A standard laboratory coat is the minimum requirement. For larger quantities or splash potential, a chemical-resistant apron over the lab coat is recommended.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.Required when working outside of a certified chemical fume hood or if ventilation is inadequate.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₄FNO[4][5][6][7]
Molecular Weight 125.1 g/mol [5][6][7]
Boiling Point (Predicted) 192.4 ± 20.0 °C[4][8]
Density (Predicted) 1.269 ± 0.06 g/cm³[4][8]
Flash Point (Predicted) 70.1 ± 21.8 °C[8]
Storage Temperature Store in a cool place, with some suppliers recommending storage at -20°C.[6][9]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is critical to minimize exposure and prevent accidents.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all required PPE is available and in good condition.

    • Verify that a safety shower and eyewash station are accessible and operational.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Engineering Controls:

    • All work involving this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

    • Use explosion-proof electrical and ventilating equipment where appropriate.[1]

  • Handling:

    • Avoid direct contact with skin and eyes.[9]

    • Do not breathe vapors or mist.[1][4]

    • Keep the container tightly closed when not in use.[1][9]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][4]

    • Use non-sparking tools.[1]

    • Take precautionary measures against static discharge.[1]

    • Do not eat, drink, or smoke in the work area.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

    • Keep containers tightly sealed and upright to prevent leakage.[9]

    • Some suppliers recommend storing under an inert atmosphere (e.g., Argon).[7]

Emergency Procedures

Immediate and appropriate action is vital in case of an emergency.

Table 3: First-Aid Measures

ExposureFirst-Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]

Accidental Release Measures:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[3][9]

  • Wear appropriate PPE as outlined in Table 1.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

  • Collect the absorbed material into a suitable, labeled container for disposal.[2]

  • Do not allow the chemical to enter drains or waterways.[9]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[2] Water spray can be used to cool containers.[3][9]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[2][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

Disposal Plan

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Waste Collection:

    • Collect waste this compound and contaminated materials in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatibility is known.

  • Disposal:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[3]

    • One recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Contaminated packaging should be disposed of as unused product.[3]

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Risk Assessment & SOP Review B Gather & Inspect PPE A->B C Verify Emergency Equipment (Eyewash, Shower) B->C D Work in Chemical Fume Hood C->D Proceed to Handling E Ground Equipment & Use Non-Sparking Tools D->E F Dispense Chemical E->F G Keep Container Sealed When Not in Use F->G K Spill or Exposure Occurs F->K If Spill/Exposure H Decontaminate Work Area G->H End of Procedure I Properly Store Chemical H->I J Dispose of Contaminated PPE & Waste H->J L Follow First-Aid & Spill Cleanup Protocols K->L M Report Incident L->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.